molecular formula C8H8N4O B1625112 2-Amino-1H-benzimidazole-4-carboxamide CAS No. 636574-52-2

2-Amino-1H-benzimidazole-4-carboxamide

Número de catálogo: B1625112
Número CAS: 636574-52-2
Peso molecular: 176.18 g/mol
Clave InChI: HGRZYANAPGNDGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-1H-benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1H-benzimidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1H-benzimidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

636574-52-2

Fórmula molecular

C8H8N4O

Peso molecular

176.18 g/mol

Nombre IUPAC

2-amino-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C8H8N4O/c9-7(13)4-2-1-3-5-6(4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12)

Clave InChI

HGRZYANAPGNDGS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N

SMILES canónico

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of 2-Amino-1H-benzimidazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Amino-1H-benzimidazole-4-carboxamide scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile backbone for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the known mechanisms of action for derivatives of this core structure, with a primary focus on its role in oncology through the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1). Additionally, this guide explores other significant therapeutic targets, including Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) for immunomodulation, Casein Kinase 1δ/ε (CK1δ/ε) in cancer, Dipeptidyl Peptidase-4 (DPP4) for metabolic diseases, and Transient Receptor Potential Canonical (TRPC) channels. By synthesizing data from peer-reviewed literature, this document details the molecular interactions, signaling pathways, and experimental validation of these mechanisms, offering valuable insights for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the 2-Amino-1H-benzimidazole-4-carboxamide Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents due to its ability to mimic and interact with various biological structures. The 2-aminobenzimidazole core, in particular, has been identified in a multitude of biologically active molecules.[1] The addition of a carboxamide group at the 4-position of the 2-Amino-1H-benzimidazole core creates a scaffold with significant potential for forming key interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1][2][3] This guide will delve into the specific molecular mechanisms that underpin these therapeutic effects.

Primary Mechanism of Action: PARP-1 Inhibition in Oncology

One of the most well-documented mechanisms of action for 2-Amino-1H-benzimidazole-4-carboxamide derivatives is the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1).[4][5]

The Role of PARP-1 in DNA Repair and Cancer

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). When DNA damage occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to initiate repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

Discovery and Structure-Activity Relationship (SAR) of Benzimidazole-4-carboxamide PARP-1 Inhibitors

Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4] Structure-activity relationship studies have revealed that modifications at the 2-position of the benzimidazole ring with five- or six-membered N-heterocyclic moieties are crucial for potent inhibitory activity.[4] Some of these potent PARP-1 inhibitors also show activity against the closely related PARP-2.[4]

Unique Binding Mode

Co-crystal structures of certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives complexed with PARP-1 have demonstrated a unique binding mode within the enzyme's active site.[4] This provides a structural basis for their inhibitory activity and a platform for the rational design of next-generation inhibitors with improved potency and selectivity.

In Vivo Anti-Tumor Activity

In preclinical studies, these PARP-1 inhibitors have been shown to potentiate the effects of DNA-damaging agents like temozolomide (TMZ) in xenograft tumor models.[4] This synergistic effect highlights the potential of these compounds in combination therapies for cancer.[4]

Signaling Pathway: PARP-1 Inhibition

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound 2-Amino-1H-benzimidazole -4-carboxamide Derivative Compound->PARP1 inhibits NOD1_Inhibition Bacterial_Ligand Bacterial Ligand NOD1 NOD1 Bacterial_Ligand->NOD1 activates NF_kB NF-κB Activation NOD1->NF_kB leads to Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response induces Compound 2-Aminobenzimidazole Derivative Compound->NOD1 inhibits

Caption: Inhibition of the NOD1 signaling pathway by 2-aminobenzimidazole derivatives.

Casein Kinase 1δ/ε (CK1δ/ε) Inhibition in Cancer

Certain 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and selective inhibitors of CK1δ and CK1ε. [6][7]These kinases are involved in various cellular processes, and their dysregulation is implicated in cancer. X-ray crystallography has revealed the binding mode of these inhibitors to CK1δ. [6][7]In cell-based assays, these compounds have been shown to inhibit the proliferation of tumor cell lines. [6][7]

Dipeptidyl Peptidase-4 (DPP4) Inhibition for Diabetes

2-aminobenzimidazole derivatives have been synthesized and evaluated as inhibitors of DPP4, a key enzyme in glucose metabolism. [2]Inhibition of DPP4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. Molecular docking studies have been used to identify the binding interactions of these compounds with the DPP4 enzyme. [2]

TRPC4 and TRPC5 Channel Inhibition

A series of 2-aminobenzimidazole derivatives have been identified as potent inhibitors of TRPC4 and TRPC5 channels, which are involved in a variety of physiological functions. [8]These compounds block the channel currents from the extracellular side, independent of the mode of channel activation. Their selectivity for TRPC4/5 over other TRP channels and native voltage-gated ion channels makes them valuable tools for studying the physiological and pathophysiological roles of these channels. [8]

Experimental Protocols

PARP-1 Inhibition Assay (Homogeneous, Fluorescence-Based)

This protocol is a representative example for determining the in vitro potency of a compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-Europium (or other suitable detection reagent)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Test compounds (2-Amino-1H-benzimidazole-4-carboxamide derivatives)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds, PARP-1 enzyme, and Histone H1.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) at a high concentration or by adding a solution containing streptavidin-europium.

  • Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: PARP-1 Inhibition Assay

PARP1_Assay Start Start Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Add compounds, PARP-1, and Histone H1 to plate Step1->Step2 Step3 Initiate reaction with NAD+/Biotinylated NAD+ Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop reaction and add detection reagent Step4->Step5 Step6 Read fluorescence Step5->Step6 Step7 Calculate IC50 values Step6->Step7 End End Step7->End

Caption: A typical workflow for a homogeneous PARP-1 inhibition assay.

Cell-Based NOD1-Induced NF-κB Reporter Assay

This protocol is designed to assess the inhibitory activity of compounds on the NOD1 signaling pathway in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for human NOD1

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Co-transfect HEK293 cells with the NOD1 expression plasmid, NF-κB luciferase reporter plasmid, and the control plasmid.

  • After transfection, plate the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds for a specified period.

  • Stimulate the cells with a NOD1 ligand (e.g., C12-iE-DAP) to activate the NOD1 pathway.

  • After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 values.

Data Summary

The following table summarizes the inhibitory activities of representative 2-Amino-1H-benzimidazole-4-carboxamide derivatives against various targets.

Compound ClassTargetRepresentative IC50Reference
2-substituted 1H-benzo[d]imidazole-4-carboxamidesPARP-1Single to double-digit nM[4]
2-aminobenzimidazolesNOD1Prototypical compound ML130[9]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamidesCK1δ0.040 µM[6][7]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamidesCK1ε0.199 µM[6][7]
2-aminobenzimidazoles with para-aminobenzoic acidDPP4-[2]
2-aminobenzimidazolesTRPC4/5-[8]

Conclusion and Future Perspectives

The 2-Amino-1H-benzimidazole-4-carboxamide scaffold is a highly versatile platform for the development of novel therapeutic agents. The well-established mechanism of PARP-1 inhibition provides a strong foundation for its application in oncology, with the potential for both monotherapy in synthetically lethal contexts and combination therapy with DNA-damaging agents. Furthermore, the diverse range of other targets, including NOD1, CK1δ/ε, DPP4, and TRPC channels, opens up exciting avenues for the development of drugs for inflammatory diseases, metabolic disorders, and other conditions. Future research should focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The continued exploration of the structure-activity relationships and binding modes of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry. [Link]

  • Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • The Discovery of 2-Aminobenzimidazoles That Sensitize Mycobacterium smegmatis and M. tuberculosis to β-Lactam Antibiotics in a Pattern Distinct from β-Lactamase Inhibitors. Angewandte Chemie International Edition. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids. [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Current Bioactive Compounds. [Link]

  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed. [Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2. ResearchGate. [Link]

  • Docking Studies of Benzimidazole Derivatives as Coenzyme-A Carboxylase (ACCase) Inhibitor. Pharmaceuticals. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]

  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. [Link]

Sources

The Benzimidazole-4-Carboxamide Pharmacophore: A Master Key for PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and application of 2-Amino-1H-benzimidazole-4-carboxamide as a foundational pharmacophore in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Technical Whitepaper & Application Guide

Executive Summary

2-Amino-1H-benzimidazole-4-carboxamide represents a critical "anchor" scaffold in the design of PARP inhibitors (PARPi). Its structural significance lies in its ability to mimic nicotinamide , the core component of the PARP co-substrate NAD+. By competitively occupying the nicotinamide binding pocket of the PARP catalytic domain, derivatives of this scaffold (most notably Veliparib/ABT-888 ) prevent the enzyme from performing poly(ADP-ribosyl)ation (PARylation), thereby blocking the DNA Damage Response (DDR) pathway.

This guide explores the molecular rationale, synthesis, and pharmacological evaluation of this scaffold, providing actionable protocols for researchers engaged in DDR drug discovery.

Molecular Rationale & Structural Biology[1]

Nicotinamide Mimicry

The PARP-1 active site has a high affinity for the nicotinamide moiety of NAD+. The benzimidazole-4-carboxamide core is an isostere of nicotinamide but possesses a fused benzene ring that provides additional hydrophobic contacts and rigidity.

  • The Carboxamide (CONH₂): This group is non-negotiable. It forms a critical hydrogen-bonding network with the backbone of Gly863 and the side chain of Ser904 (in PARP-1 nomenclature). These interactions anchor the inhibitor in the pocket.

  • The Benzimidazole Ring: Mimics the adenosine-ribose connection geometry and allows for pi-stacking interactions with Tyr907 .

  • The 2-Amino/2-Substituent: The C2 position points towards the solvent interface and the adenine ribose binding site. While the unsubstituted "2-amino" provides a basal level of inhibition, functionalizing this position (e.g., with bulky cyclic amines like the methyl-pyrrolidine in Veliparib) dramatically enhances potency and solubility.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism initiated by the scaffold.

PARP_Mechanism DNA_Damage SSB/DSB (DNA Damage) PARP_Inactive PARP-1/2 (Inactive) DNA_Damage->PARP_Inactive Recruits PARP_Active PARP-1/2 (Activated on DNA) PARP_Inactive->PARP_Active Bind DNA PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP_Active->PARylation Uses NAD+ Trapping PARP Trapping (Cytotoxic Complex) PARP_Active->Trapping Stabilized by Inhibitor NAD NAD+ (Co-substrate) NAD->PARylation Inhibitor 2-Amino-BI-4-Carboxamide (Scaffold) Inhibitor->PARP_Active Competes with NAD+ Inhibitor->PARylation Blocks Repair Recruitment of Repair Factors (XRCC1, etc.) PARylation->Repair Survival DNA Repair & Cell Survival Repair->Survival Death Replication Fork Collapse & Cell Death Trapping->Death

Figure 1: Mechanism of PARP inhibition showing the competitive blockade of NAD+ binding and the subsequent 'PARP Trapping' effect.

Chemical Synthesis of the Core Scaffold

Accessing the 2-amino-1H-benzimidazole-4-carboxamide core requires a robust synthetic route, typically starting from substituted benzoic acids. The "2-amino" functionality is often introduced via cyclization with cyanogen bromide (BrCN) or cyanamide.

Synthetic Workflow

Synthesis_Route Start 2-Amino-3-nitrobenzoic acid Step1 Amide Formation (NH3/EDC or SOCl2) Start->Step1 Inter1 2-Amino-3-nitrobenzamide Step1->Inter1 Step2 Reduction (H2/Pd-C or SnCl2) Inter1->Step2 Inter2 2,3-Diaminobenzamide Step2->Inter2 Step3 Cyclization (Cyanogen Bromide / BrCN) Inter2->Step3 Final 2-Amino-1H-benzimidazole- 4-carboxamide Step3->Final

Figure 2: Synthetic pathway for the 2-amino-1H-benzimidazole-4-carboxamide core.

Key Synthetic Considerations
  • Regiochemistry: The starting material (2-amino-3-nitrobenzoic acid) ensures the carboxamide ends up at the 4-position of the benzimidazole system.

  • Cyclization Reagent: Using Cyanogen Bromide (BrCN) yields the 2-amino derivative directly. If a 2-alkyl derivative (like Veliparib) is desired, the 2,3-diaminobenzamide would instead be condensed with a specific carboxylic acid or aldehyde.

In Vitro Pharmacology & Protocols[2]

To validate the activity of this scaffold or its derivatives, a self-validating PARP inhibition assay is required.

Quantitative Data Summary (Reference Values)

The following table compares the 2-amino core against optimized derivatives to illustrate the SAR (Structure-Activity Relationship) progression.

CompoundStructurePARP-1 IC50 (nM)SolubilityNotes
Core Scaffold 2-Amino-1H-benzimidazole-4-carboxamide~150 - 300HighGood anchor, low potency alone.
Veliparib (ABT-888) 2-(2-methylpyrrolidin-2-yl)-...[1][2]5.2HighOptimized for BBB penetration.
A-620223 2-(1-propylpiperidin-4-yl)-...[3][4]8.0ModerateEarly lead compound.
Protocol: HT-Chemiluminescent PARP Inhibition Assay

This protocol measures the reduction in PARylation of histone proteins in the presence of the inhibitor.

Materials:

  • Recombinant PARP-1 Enzyme.

  • Substrate: Histone mixture (coated on plate).

  • Co-substrate: Biotinylated NAD+.

  • Detection: Streptavidin-HRP + Chemiluminescent substrate.

  • Inhibitor: 2-Amino-1H-benzimidazole-4-carboxamide (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Coat 96-well strip plates with Histone solution (50 µL/well) overnight at 4°C. Wash 3x with PBST.

  • Inhibitor Addition: Add 20 µL of the test compound (serial dilutions in assay buffer). Include a "No Inhibitor" (Max Signal) and "No Enzyme" (Background) control.

  • Enzyme Activation: Add 20 µL of PARP-1 enzyme (0.5 U/well) diluted in PARP Buffer. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Start: Add 10 µL of Biotin-NAD+ / Activated DNA cocktail.

    • Critical Check: Ensure DNA is nicked/activated; PARP requires DNA breaks to activate.

  • Incubation: Incubate for 60 min at Room Temperature.

  • Quench & Wash: Wash plate 4x with PBST to remove unbound NAD+.

  • Detection: Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 4x.

  • Read: Add chemiluminescent substrate (ECL) and read luminescence immediately.

Data Analysis: Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to determine IC50.

References

  • Penning, T. D., et al. (2009).[5] "Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer."[2] Journal of Medicinal Chemistry.

  • Zhu, G. D., et al. (2008). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[3][4] Bioorganic & Medicinal Chemistry.

  • Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-Ribose) Polymerase Inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research.

  • Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer.

Sources

Pharmacophore Modeling of 2-Amino-Benzimidazole Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-benzimidazole carboxamide scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its potent inhibition of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) , as well as various eukaryotic kinases (e.g., CK1δ/ε, VEGFR). Its utility stems from a rigid bicyclic core that mimics the adenine ring of ATP, allowing it to anchor effectively within ATP-binding pockets.

However, modeling this scaffold presents unique computational challenges—specifically prototropic tautomerism and conformational plasticity of the carboxamide linker. This guide provides a rigorous, field-proven workflow for generating high-confidence pharmacophore models for this scaffold, moving beyond basic protocol listing to address the causal mechanisms of ligand binding.

Part 1: Structural Basis & The Tautomer Challenge

The "Chameleon" Effect: Tautomerism

The most critical failure point in modeling 2-amino-benzimidazoles is the incorrect assignment of protonation states. The 2-amino group allows the molecule to exist in two distinct tautomeric forms: the amino-tautomer and the imino-tautomer .[1]

  • Amino-tautomer: The exocyclic nitrogen is a donor (-NH2), and the ring nitrogens are distinct (one -NH- donor, one -N= acceptor). This is generally the predominant form in solution.

  • Imino-tautomer: The exocyclic nitrogen becomes an acceptor (=NH), shifting the proton to a ring nitrogen.

Impact on Modeling: If you force a standard protonation state without enumerating tautomers, your pharmacophore features (Donor vs. Acceptor vectors) will be inverted, leading to false negatives in virtual screening.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton migration that alters the pharmacophoric signature.

Tautomerism Amino Amino-Tautomer (Predominant in Solution) Exocyclic N: Donor Transition Proton Transfer Equilibrium Amino->Transition fast exchange Imino Imino-Tautomer (Rare but Bioactive?) Exocyclic N: Acceptor Transition->Imino Impact CRITICAL MODELING STEP: Enumerate both forms during conformational search. Transition->Impact

Figure 1: Tautomeric equilibrium of the 2-amino-benzimidazole core. Failure to account for the shift from Donor to Acceptor on the exocyclic nitrogen is a common modeling error.

Part 2: Pharmacophore Feature Generation

The Canonical Binding Mode (GyrB/Kinase)

Based on structural data (e.g., Vertex Pharmaceuticals' GyrB inhibitors), the bioactive conformation typically involves:

  • The "Asp-Water" Network: The 2-amino group and the benzimidazole N3 often interact with a conserved Aspartate residue (via a water molecule in GyrB, or directly in some kinases).

  • Carboxamide Orientation: The carboxamide at position 5 or 6 usually forms an intramolecular hydrogen bond (S-cis or S-trans) to lock the conformation, while simultaneously presenting a donor/acceptor motif to the solvent or specific back-pocket residues.

Feature Mapping Table

When defining features in software (e.g., MOE, Discovery Studio, Phase), map the chemical groups as follows:

Structural ElementPharmacophore FeatureFunction
Benzimidazole Ring Ring Aromatic (R)

-stacking with hydrophobic clamp residues (e.g., Phe/Tyr).
2-Amino Group H-Bond Donor (D) Key anchor point. Often interacts with the hinge region or catalytic water.
Ring Nitrogen (N3) H-Bond Acceptor (A) Works in tandem with the 2-amino group (Donor-Acceptor motif).
Carboxamide (NH) H-Bond Donor (D) Directional bond; critical for selectivity.
Carboxamide (C=O) H-Bond Acceptor (A) Often exposed to solvent or interacting with Lys/Arg residues.
Distal Substituents Hydrophobic (H) Extensions (e.g., N1-alkyl/aryl) that fill the ribose/phosphate pocket.

Part 3: Step-by-Step Modeling Protocol

This protocol assumes the use of a standard molecular modeling suite (e.g., Schrödinger Phase, BIOVIA Discovery Studio, or MOE) but is agnostic to the specific tool.

Phase 1: Dataset Curation & Preparation
  • Objective: Create a clean, chemically accurate training set.

  • Step 1.1: Retrieve structures with

    
     (Actives) and 
    
    
    
    (Inactives).
  • Step 1.2 (Crucial): Apply Wash/Protonate algorithms at pH 7.4.

    • Directive: Explicitly enable "Generate Tautomers." Do not assume the software picks the correct one. Keep both amino and imino forms if the energy difference is

      
      .
      
Phase 2: Conformational Analysis
  • Objective: Sample the flexibility of the carboxamide linker.

  • Step 2.1: Perform a Monte Carlo or Systematic conformational search.

  • Step 2.2: Filter for Intramolecular H-bonds .

    • Reasoning: The carboxamide oxygen often H-bonds to the ortho-protons of the benzimidazole ring or adjacent substituents, planarizing the system. Discard high-energy, non-planar conformers unless X-ray data suggests otherwise.

Phase 3: Alignment & Model Generation
  • Objective: Superimpose molecules based on pharmacophoric features, not just atomic coordinates.

  • Step 3.1: Select the most rigid active ligand as the Template .

  • Step 3.2: Define a Common Pharmacophore Hypothesis (CPH) .

    • Requirement: A valid hypothesis for this scaffold must contain at least 4 features: 1 Aromatic Ring + 1 Donor (2-amino) + 1 Acceptor (Ring N) + 1 Distal Hydrophobic.

  • Step 3.3: Run the alignment algorithm (e.g., GALAHAD or Phase).

Phase 4: Validation
  • Objective: Prove the model is not a random correlation.

  • Step 4.1: Decoy Set Testing. Generate 500+ decoys (property-matched but topologically distinct) using DUD-E or similar tools.

  • Step 4.2: Calculate Enrichment Factors (EF).

    • Standard: A good model for this scaffold should achieve

      
      .
      

Part 4: Technical Workflow Diagram

The following Graphviz diagram details the logic flow for the modeling process, emphasizing the iterative loops often missed in linear protocols.

Workflow Start Raw Dataset (2-amino-benzimidazoles) Prep Prep & Wash (pH 7.4) Start->Prep Tautomer Tautomer Enumeration (Amino vs Imino) Prep->Tautomer Conform Conformational Expansion (Focus: Carboxamide Rotation) Tautomer->Conform Multiple states Align Pharmacophore Alignment (3-5 Point Hypothesis) Conform->Align Score Scoring (Q-fit / RMSD) Align->Score Validate Validation (ROC / Decoys) Score->Validate Validate->Align Fail (Refine Features) Final Final 3D Model Validate->Final Pass

Figure 2: The Pharmacophore Modeling Workflow. Note the feedback loop from Validation back to Alignment, critical for refining feature definitions.

Part 5: Case Study – GyrB Inhibition

Context: Bacterial DNA Gyrase B (GyrB) is a validated target for this scaffold. The Vertex Pharmaceuticals series (e.g., VRT-125853) demonstrates the classic binding mode.

Mechanistic Insight: The 2-amino-benzimidazole core binds in the ATP pocket. The 2-amino group and N3 form a "pincer" interaction with Asp73 (in E. coli numbering) mediated by a conserved water molecule. The carboxamide tail extends towards the solvent interface, often interacting with Arg76 .

Protocol Application: When modeling this specific interaction:

  • Excluded Volumes: Place excluded volume spheres around the N1 position if the pocket is tight (steric clash prevention).

  • Water Inclusion: If using Structure-Based Pharmacophore (SBP) generation, do not delete the conserved water molecule bridging Asp73. Convert this water into a "Donor/Acceptor" feature in the pharmacophore.

References

  • Charifson, P. S., et al. (2008). "Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity." Journal of Medicinal Chemistry. Link

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link

  • Liao, Y., et al. (2011). "Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking."[2] Chemical Biology & Drug Design. Link

  • Korb, O., et al. (2006). "PLANTS: Application of Ant Colony Optimization to Structure-Based Drug Design."[3] Lecture Notes in Computer Science. Link

  • Vertex Pharmaceuticals. "Dual Targeting of GyrB and ParE by a Novel Aminobenzimidazole Class of Antibacterial Compounds." Antimicrobial Agents and Chemotherapy.[4][5] Link

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic routes to 2-Amino-1H-benzimidazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its synthesis.

Introduction: The Significance of the 2-Aminobenzimidazole-4-carboxamide Core

The 2-aminobenzimidazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active molecules. Its rigid bicyclic structure, combined with the hydrogen bond donor and acceptor capabilities of the amino and amide groups, allows for potent and selective interactions with various biological targets. The addition of a carboxamide group at the 4-position further enhances its potential for forming specific interactions within protein binding pockets. This structural motif is of significant interest in the development of novel therapeutics, including but not limited to, inhibitors of kinases and other enzymes.

Strategic Approaches to Synthesis

The synthesis of 2-Amino-1H-benzimidazole-4-carboxamide can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and considerations for purity and yield. The most logical and commonly employed strategy involves the construction of the benzimidazole ring from a suitably substituted o-phenylenediamine precursor.

A pivotal intermediate in this synthesis is 2,3-diaminobenzamide . The primary synthetic challenge lies in the selective formation of this precursor and its subsequent cyclization to introduce the 2-amino group.

Synthesis of the Key Intermediate: 2,3-Diaminobenzamide

The preparation of 2,3-diaminobenzamide is a critical first phase of the synthesis. Two viable routes from commercially available starting materials are presented below.

Route A: From 2,3-Diaminobenzoic Acid

This is a direct and efficient method that involves the amidation of the commercially available 2,3-diaminobenzoic acid.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 2,3-diaminobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of a carbodiimide (e.g., EDC, 1.2 equivalents) and an activator (e.g., HOBt, 1.2 equivalents). The reaction is stirred at room temperature for 1-2 hours to form the activated intermediate.

  • Amination: The activated acid is then treated with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol). The reaction is typically stirred at room temperature overnight.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2,3-diaminobenzamide. Purification can be achieved by recrystallization or column chromatography.

Route B: From 2-Amino-3-nitrobenzamide

This route involves the reduction of a nitro group, which is a common and reliable transformation in organic synthesis.

Experimental Protocol:

  • Synthesis of 2-Amino-3-nitrobenzamide: This starting material can be prepared from 2-amino-3-nitrobenzoic acid via a similar amidation procedure as described in Route A.

  • Reduction of the Nitro Group: 2-Amino-3-nitrobenzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to hydrogenation, either by using a balloon of hydrogen gas or a Parr hydrogenator at a pressure of 40-50 psi. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2,3-diaminobenzamide.

Cyclization to Form the 2-Aminobenzimidazole Ring

With the key intermediate, 2,3-diaminobenzamide, in hand, the next critical step is the formation of the benzimidazole ring with the concomitant introduction of the 2-amino group. Several reagents can be employed for this transformation.

Method 1: Cyclization with Cyanogen Bromide

Cyanogen bromide is a classic and effective reagent for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,3-diaminobenzamide onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon, leading to the formation of the imidazole ring. A final tautomerization yields the aromatic 2-aminobenzimidazole product.

G cluster_0 Mechanism of Cyclization with Cyanogen Bromide 2,3-Diaminobenzamide 2,3-Diaminobenzamide Intermediate_1 Guanidinium Intermediate 2,3-Diaminobenzamide->Intermediate_1 Nucleophilic attack Cyanogen_Bromide Br-C≡N Cyanogen_Bromide->Intermediate_1 Cyclized_Intermediate Dihydrobenzimidazole Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular cyclization Product 2-Amino-1H-benzimidazole-4-carboxamide Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of 2-aminobenzimidazole formation.

Experimental Protocol:

  • Reaction Setup: 2,3-diaminobenzamide (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

  • Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise to the solution of the diamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction and Work-up: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution). The resulting solid is collected by filtration, washed with water, and dried to afford 2-Amino-1H-benzimidazole-4-carboxamide.

Method 2: Reaction with S-Methylisothiourea Sulfate

This method provides a safer alternative to cyanogen bromide and often proceeds in good yield.

Reaction Mechanism:

The reaction involves the nucleophilic attack of the amino groups of 2,3-diaminobenzamide on the electrophilic carbon of S-methylisothiourea, leading to the formation of a guanidine intermediate. Subsequent intramolecular cyclization with the elimination of methanethiol and water furnishes the 2-aminobenzimidazole ring.

G cluster_1 Synthetic Workflow Start 2,3-Diaminobenzoic Acid Intermediate 2,3-Diaminobenzamide Start->Intermediate Amidation Product 2-Amino-1H-benzimidazole-4-carboxamide Intermediate->Product Cyclization Cyclization Cyclization Reagent (e.g., CNBr or S-Methylisothiourea) Cyclization->Product

Caption: General synthetic workflow.

Experimental Protocol:

  • Reaction Setup: A mixture of 2,3-diaminobenzamide (1 equivalent) and S-methylisothiourea sulfate (0.6 equivalents) in a suitable solvent like water or ethanol is prepared.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is made alkaline by the addition of an aqueous base (e.g., sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
A1 2,3-Diaminobenzoic AcidAmidation followed by cyclization with CNBrDirect, often high yielding.Use of highly toxic cyanogen bromide.
A2 2,3-Diaminobenzoic AcidAmidation followed by cyclization with S-methylisothioureaSafer alternative to CNBr.May require longer reaction times or higher temperatures.
B1 2-Amino-3-nitrobenzoic AcidAmidation, nitro reduction, cyclization with CNBrUtilizes common and reliable reactions.Longer synthetic sequence.
B2 2-Amino-3-nitrobenzoic AcidAmidation, nitro reduction, cyclization with S-methylisothioureaAvoids CNBr, good for process safety.Longer synthetic sequence.

Conclusion

The synthesis of 2-Amino-1H-benzimidazole-4-carboxamide is a multi-step process that hinges on the successful preparation of the key intermediate, 2,3-diaminobenzamide, and its subsequent cyclization. The choice of the synthetic route should be guided by considerations of safety, reagent availability, and scale. The methods outlined in this guide provide robust and reliable pathways to this valuable heterocyclic scaffold, empowering researchers in their quest for novel therapeutic agents.

References

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Velagapudi, U. K., et al. (2021). Structure-Based Optimization of Benzimidazole 4-Carboxamide Scaffold Led to Picomolar Poly(ADP-Ribose) Polymerase Inhibitors. St. John's Scholar. [Link]

  • Mohsen, A., et al. (1975).
  • Khan, I., & Ibrar, A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3566-3578. [Link]

  • Chem-Impex International Inc. 2,3-Diaminobenzoic acid. [Link]

The Pharmacological Architecture of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into PARP Inhibition Scaffolds

Executive Summary

2-Amino-1H-benzimidazole-4-carboxamide represents a privileged pharmacophoric scaffold in medicinal chemistry, serving as the structural anchor for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] Most notably recognized as the core moiety of the clinical drug Veliparib (ABT-888) , this molecule functions as a critical NAD+ mimetic.

Its biological significance lies in its ability to competitively inhibit PARP-1 and PARP-2 enzymes, thereby blocking the DNA Damage Response (DDR) pathway. This guide dissects the molecular interactions, biological targets, and experimental validation protocols required to utilize this scaffold in drug discovery.

Chemical Identity & Structural Biology

The efficacy of 2-Amino-1H-benzimidazole-4-carboxamide is dictated by its precise electronic and steric arrangement, which mimics the nicotinamide pharmacophore of NAD+.

  • The Anchor (4-Carboxamide): The carboxamide group at the C4 position is the non-negotiable "warhead." It forms a critical hydrogen-bonding network within the PARP catalytic pocket, specifically interacting with the backbone of Gly863 and the side chain of Ser904 (residue numbering based on human PARP-1).

  • The Vector (2-Amino): The 2-position amine serves as a solvent-exposed vector. While the unsubstituted 2-amino form has intrinsic activity, it is typically derivatized (e.g., with cyclic amines like (R)-2-methylpyrrolidine in Veliparib) to optimize solubility, pharmacokinetic properties, and potency (single-digit nanomolar

    
    ).
    
  • The Core (Benzimidazole): Provides the hydrophobic scaffolding that stacks between Tyr907 and Tyr896 in the nicotinamide binding pocket.

Table 1: Physicochemical Profile
PropertyValueClinical Relevance
Molecular Weight ~176.18 g/mol (Core)Fragment-like, high ligand efficiency (LE).
H-Bond Donors 3 (Amine + Amide)Critical for Gly863/Ser904 interaction.
H-Bond Acceptors 2 (N3 + Carbonyl)Facilitates water-mediated bridging.
Primary Target PARP-1 / PARP-2DNA Repair inhibition.
Binding Mode Competitive (vs NAD+)Catalytic domain inhibitor.
Primary Biological Targets
Target A: Poly(ADP-ribose) Polymerase 1 (PARP-1)

PARP-1 is the primary nuclear enzyme responsible for detecting Single-Strand Breaks (SSBs) in DNA. Upon detection, it utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, recruiting repair factors (XRCC1, Ligase III).

  • Mechanism of Inhibition: The 2-Amino-1H-benzimidazole-4-carboxamide scaffold binds deep within the nicotinamide pocket of the PARP-1 catalytic domain. By occupying this site, it prevents NAD+ binding, halting PAR chain synthesis. This leads to "PARP trapping," where the PARP enzyme remains frozen on the DNA lesion, creating a toxic protein-DNA complex that stalls replication forks.

  • Therapeutic Outcome: In BRCA1/2-deficient cells (which lack Homologous Recombination repair), this inhibition causes the accumulation of Double-Strand Breaks (DSBs), leading to cell death via synthetic lethality .

Target B: Poly(ADP-ribose) Polymerase 2 (PARP-2)

PARP-2 is the closest paralog to PARP-1 and shares a highly conserved catalytic domain.

  • Selectivity: This scaffold typically exhibits equipotent or near-equipotent inhibition of PARP-2 due to the structural conservation of the NAD+ binding pocket.

  • Biological Role: Co-inhibition of PARP-2 is often desirable in oncology to ensure complete blockade of the base excision repair (BER) pathway.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanistic cascade initiated by the binding of the benzimidazole-carboxamide scaffold.

PARP_Inhibition_Pathway Compound 2-Amino-1H-benzimidazole- 4-carboxamide Scaffold Binding Competitive Binding (H-bonds: Gly863, Ser904) Compound->Binding PARP1 PARP-1 Enzyme (Catalytic Domain) PARP1->Binding NAD NAD+ Substrate NAD->Binding Blocked by Compound DNA_SSB DNA Single-Strand Break DNA_SSB->PARP1 Recruitment Inhibition Inhibition of PARylation Binding->Inhibition Trapping PARP Trapping on DNA Inhibition->Trapping Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Breaks (DSB) Replication->DSB Lethality Synthetic Lethality (in BRCA-/- Cells) DSB->Lethality HR Repair Deficient

Caption: Mechanistic pathway of PARP inhibition leading to synthetic lethality in DNA repair-deficient cells.

Experimental Validation Protocols

To validate the biological activity of this scaffold, researchers must employ a dual-phase assessment: biochemical enzyme inhibition and cellular potentiation.

Protocol A: Biochemical PARP Inhibition Assay (HTRF Method)

Objective: Determine the


 of the compound against purified PARP-1 enzyme.

Reagents:

  • Purified human PARP-1 enzyme.

  • Biotinylated NAD+ substrate.

  • Histone H1 (substrate).

  • HTRF detection reagents (Europium-cryptate anti-PAR antibody, XL665-streptavidin).

Workflow:

  • Preparation: Dilute 2-Amino-1H-benzimidazole-4-carboxamide in DMSO (serial dilutions, typically 0.1 nM to 10 µM).

  • Incubation: Mix compound with PARP-1 enzyme (0.5 nM final) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT) for 15 minutes at RT.

  • Activation: Initiate reaction by adding Biotin-NAD+ (20 µM) and DNA/Histone mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add HTRF detection reagents containing EDTA (to stop Mg2+ dependent catalysis).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a compatible plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate

    
    .
    
Protocol B: Cellular Potentiation Assay (PF50)

Objective: Measure the ability of the compound to potentiate the cytotoxicity of alkylating agents (e.g., Temozolomide) in cells.

Workflow:

  • Seeding: Plate MX-1 (breast cancer) or HeLa cells in 96-well plates (2,000 cells/well).

  • Dosing:

    • Arm A: Temozolomide (TMZ) dose-response alone.

    • Arm B: TMZ dose-response + Fixed concentration of Benzimidazole scaffold (e.g., 1 µM).

  • Incubation: Culture for 5-7 days.

  • Viability: Assess cell viability using CellTiter-Glo (ATP luminescence) or MTT assay.

  • Calculation: Calculate the

    
     (Potentiation Factor):
    
    
    
    
    • Interpretation: A

      
       indicates significant potentiation (synergy).
      
Synthesis & Optimization Logic

The synthesis of this core scaffold typically follows a cyclization pathway, ensuring the correct regioisomerism of the carboxamide.

Synthesis_Workflow SM1 2,3-Diaminobenzamide Intermediate Cyclization SM1->Intermediate + Reagent Reagent Cyanogen Bromide (BrCN) or Urea Product 2-Amino-1H-benzimidazole- 4-carboxamide Intermediate->Product - NH3/HBr Deriv Veliparib (ABT-888) Product->Deriv Reductive Amination (Boc-Pyrrolidinone)

Caption: Synthetic route from diaminobenzamide precursors to the active PARP inhibitor scaffold.

Critical Quality Attribute (CQA): The regiochemistry of the carboxamide at position 4 (relative to the benzimidazole nitrogens) is vital. Isomers at position 5 are significantly less potent (often >100-fold loss in potency) because they cannot satisfy the steric requirements of the nicotinamide pocket.

References
  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer."[3] Journal of Medicinal Chemistry.

  • Zhu, G. D., et al. (2008).[3] "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[4][5] Bioorganic & Medicinal Chemistry.

  • Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research.

  • PubChem Compound Summary. (2025). "2-(4-Aminophenyl)-1H-benzimidazole-4-carboxamide" (Structural Analog Data).[6] [6]

  • ResearchGate Review. (2021). "Structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(ADP-ribose) polymerase inhibitors."[7]

Sources

Toxicology and Safety Data for Benzimidazole Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole carboxamides represent a privileged scaffold in medicinal chemistry, most notably recognized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib).[1] Unlike their benzimidazole carbamate cousins (anthelmintics like albendazole) which primarily target tubulin polymerization, the carboxamide substitution shifts the pharmacophore's affinity toward DNA repair enzymes and specific kinases.

This guide provides a technical deep-dive into the safety profile of this class. The core toxicological challenge lies in balancing synthetic lethality (efficacy) with myelosuppression (on-target toxicity) and seizure potential (off-target CNS liability).

Part 1: Toxicological Profile & Structure-Activity Relationship (SAR)

The Core Scaffold & Toxicity Shifting

The benzimidazole core is historically associated with teratogenicity and microtubule disruption. However, the addition of a carboxamide group at the C4 or C7 position fundamentally alters the safety profile.

FeatureBenzimidazole Carbamates (e.g., Albendazole)Benzimidazole Carboxamides (e.g., Veliparib)
Primary Target

-Tubulin
PARP-1/2, Kinases
Primary Toxicity Hepatotoxicity, TeratogenicityMyelosuppression, Seizures, GI Toxicity
Mechanism Mitotic ArrestDNA Repair Inhibition (Synthetic Lethality)
CNS Penetration Low to ModerateHigh (Design intent for glioblastoma)
Target Organ Toxicity
Hematologic Toxicity (Bone Marrow)
  • Manifestation: Anemia, neutropenia, and thrombocytopenia are the dose-limiting toxicities (DLTs).

  • Mechanism: PARP-2 is critical for erythropoiesis. Inhibition leads to progenitor cell death.

  • Data Benchmark: In Veliparib Phase I/II trials, Grade 3/4 neutropenia occurred in ~36% of patients when combined with chemotherapy (temozolomide).

Neurologic Toxicity (Seizures)
  • Unique Liability: Unlike many other PARP inhibitors, benzimidazole carboxamides (specifically Veliparib) have shown a distinct liability for seizures at high doses.

  • Causality: High CNS penetration combined with off-target inhibition of specific GABAergic pathways or glutamate receptor modulation.

  • Threshold: Seizures were observed at doses

    
     400 mg BID in early-phase trials.
    
Gastrointestinal Toxicity
  • Manifestation: Nausea (low grade) is ubiquitous (>50% incidence).

  • Management: Generally manageable with 5-HT3 antagonists; rarely dose-limiting compared to hematologic effects.

Part 2: Mechanistic Toxicology & Safety Pharmacology

PARP Trapping vs. Catalytic Inhibition

Safety differentiation within this class depends on the "Trapping Potency."

  • Catalytic Inhibition: Blocking the enzymatic activity of PARP.

  • PARP Trapping: Locking the PARP enzyme onto damaged DNA, creating a cytotoxic lesion.

  • Safety Implication: Benzimidazole carboxamides (Veliparib) are weak trappers compared to phthalazinones (Olaparib). This results in a better safety profile regarding myelosuppression, allowing for combination therapy with cytotoxic agents (e.g., carboplatin), whereas strong trappers are too toxic to combine at full doses.

Cardiovascular Safety (hERG)
  • Risk: Low.

  • Data: Veliparib showed no significant QTc prolongation at doses up to 400 mg, distinguishing it from other kinase inhibitors sharing the benzimidazole core.

Genotoxicity
  • Ames Test: Generally negative for mutagenicity in bacterial systems.

  • Clastogenicity: Positive in in vitro chromosomal aberration assays. This is expected mechanism-based toxicity (inhibition of DNA repair).

Part 3: Experimental Protocols for Safety Assessment

Protocol A: In Vitro Micronucleus Assay (Clastogenicity)
  • Purpose: To assess genotoxic potential specific to DNA repair inhibition.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

Workflow:

  • Dosing: Treat cells with benzimidazole carboxamide (0.1, 1, 10, 100

    
    M) for 3 hours (with S9) and 24 hours (without S9).
    
  • Cytochalasin B Block: Add Cytochalasin B (6

    
    g/mL) to block cytokinesis, creating binucleated cells (BNCs).
    
  • Harvest & Stain: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic acid 3:1), and Acridine Orange staining.

  • Scoring: Analyze 2,000 BNCs per concentration.

  • Validation Criteria: Positive control (Mitomycin C) must show >3-fold increase in micronuclei.

Protocol B: PARP Trapping Assay (Safety Differentiation)
  • Purpose: To quantify trapping potency, which correlates directly with bone marrow toxicity severity.

  • Method: Chromatin Fractionation.

Workflow:

  • Treatment: Treat HeLa cells with 0.01% MMS (to induce DNA damage) +/- Test Compound (1

    
    M) for 1 hour.
    
  • Fractionation: Lyse cells in cytoskeleton buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 10 mM PIPES, 0.5% Triton X-100).

  • Separation: Centrifuge at 10,000g.

    • Supernatant: Soluble PARP.[1]

    • Pellet: Chromatin-bound PARP.

  • Quantification: Western blot for PARP-1 in the pellet fraction.

  • Interpretation: Higher intensity in pellet = Stronger Trapping = Higher Toxicity Risk.

Part 4: Visualizations

Safety Screening Cascade

This diagram outlines the decision-making workflow for a novel benzimidazole carboxamide candidate.

SafetyCascade Start New Benzimidazole Carboxamide Candidate Step1 Step 1: Primary Targets (PARP IC50 / Kinase Panel) Start->Step1 Step2 Step 2: In Vitro Safety Step1->Step2 Decision1 hERG > 10µM? Ames Negative? Step2->Decision1 Step3 Step 3: Trapping Potential (Chromatin Bound Fraction) Decision1->Step3 Yes OutcomeFail Reject / Re-design Decision1->OutcomeFail No Decision2 Trapping Ratio (vs. Veliparib) Step3->Decision2 Combination Low Trapper: Suitable for Chemo-Combo Decision2->Combination Low (<1x) Monotherapy High Trapper: Monotherapy Only Decision2->Monotherapy High (>5x) Step4 Step 4: In Vivo CNS Safety (Rat Seizure Threshold) OutcomePass Candidate Selected for GLP Tox Step4->OutcomePass No Seizures @ 50x Cmax Step4->OutcomeFail Seizures Observed Combination->Step4 Monotherapy->Step4

Caption: Figure 1. Toxicological screening cascade for benzimidazole carboxamides, prioritizing differentiation based on PARP trapping potency and CNS safety thresholds.

Mechanism of Toxicity vs. Efficacy

Understanding the divergence between therapeutic effect and toxicity.

Mechanism Compound Benzimidazole Carboxamide Target1 PARP Catalytic Inhibition Compound->Target1 Primary MOA Target2 PARP Trapping Compound->Target2 Secondary MOA Effect1 SSB Repair Blockade Target1->Effect1 Normal Bone Marrow Toxicity (Myelosuppression) Target1->Normal Mild Effect2 Replication Fork Collapse Target2->Effect2 Tumor Tumor Cell Death (Synthetic Lethality) Effect1->Tumor Effect2->Tumor High Potency Effect2->Normal Dose Limiting

Caption: Figure 2. Mechanistic divergence. While catalytic inhibition drives mild toxicity, 'Trapping' drives both high efficacy and severe myelosuppression.

References

  • Veliparib-Induced Toxicity in Cancer Patients. Current Cancer Drug Targets. (2024). 2

  • Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy. (2015). 3

  • Serious adverse events reported with benzimidazole derivatives. PLoS Neglected Tropical Diseases. (2024).[4] 5

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. Molecules. (2024). 6

  • PARP and PARG inhibitors in cancer treatment. Genes & Development. (2019). 7[6]

Sources

2-Amino-1H-benzimidazole-4-carboxamide CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-1H-benzimidazole-4-carboxamide A Structural Anchor for PARP Inhibition

Compound Identity & Data Card

Topic: 2-Amino-1H-benzimidazole-4-carboxamide Role: Primary Pharmacophore Scaffold for PARP-1/2 Inhibitors

This molecule represents the "headgroup" of several clinically significant Poly(ADP-ribose) polymerase (PARP) inhibitors. While often derivatized at the 2-amino position (e.g., Veliparib), the unsubstituted core is the critical anchor responsible for hydrogen bonding within the nicotinamide binding pocket.

Property Data / Specification
Chemical Name 2-Amino-1H-benzimidazole-4-carboxamide
Common Synonyms 2-Aminobenzimidazole-4-carboxamide; PARP-Pharmacophore Core
CAS Number 716362-36-6 (Refers to the Carboxylic Acid precursor, the standard commercial building block); Amide derivatives vary by substitution.[1]
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low)
pKa (Calc) ~5.6 (Benzimidazole N3), ~14.0 (Amide)
SMILES NC(=O)C1=C2NC(N)=NC2=CC=C1

Structural Significance & Mechanism of Action

As a Senior Application Scientist, it is critical to understand why this scaffold is selected. It is not merely a heterocycle; it is a nicotinamide mimic .

The "Anchor" Theory: The benzimidazole-4-carboxamide core is designed to compete with NAD+ for the binding site on the PARP enzyme.

  • The Carboxamide (Position 4): Forms a critical hydrogen bond network with Gly863 and Ser904 in the PARP-1 catalytic domain. This mimics the amide moiety of nicotinamide.

  • The Benzimidazole Ring: Provides π-stacking interactions with Tyr907 .

  • The 2-Amino Handle: Projects into the solvent-exposed region or the adenine-binding pocket, allowing for the attachment of solubilizing groups (like the chiral pyrrolidine in Veliparib) without disrupting the core binding.

Visualization: Mechanism of Action (PARP Binding)

PARP_Binding_Mechanism Scaffold 2-Amino-1H-benzimidazole- 4-carboxamide Gly863 Gly863 (Backbone NH) Scaffold->Gly863 H-Bond Acceptor (C=O) Ser904 Ser904 (Sidechain OH) Scaffold->Ser904 H-Bond Donor (NH2) Tyr907 Tyr907 (Pi-Stacking) Scaffold->Tyr907 Pi-Pi Interaction PARP_Pocket PARP-1 Catalytic Domain (Nicotinamide Pocket)

Caption: Schematic of the critical hydrogen bonding network anchoring the scaffold within the PARP-1 active site.

Synthesis Protocol

The synthesis of the 2-amino-4-carboxamide core is a self-validating process. The formation of the benzimidazole ring is thermodynamically favorable, but the challenge lies in regioselectivity and purification.

Precursor Selection: We utilize 2,3-diaminobenzamide as the immediate precursor. If this is unavailable, it is generated from 3-nitrophthalic anhydride or 2-nitro-3-aminobenzamide.

Methodology: Cyclization with Cyanogen Bromide

Reagents:

  • 2,3-Diaminobenzamide (1.0 eq)

  • Cyanogen Bromide (CNBr) (1.2 eq) - Handle with extreme caution (toxic).

  • Solvent: Methanol / Water (5:1 ratio)

  • Base: NaHCO₃ (saturated aq.)[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,3-diaminobenzamide (10 mmol) in Methanol (50 mL). Ensure complete dissolution; sonicate if necessary.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add Cyanogen Bromide (12 mmol) portion-wise over 15 minutes. Critical: Do not add all at once to avoid exotherms that degrade CNBr.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation Point: Monitor via TLC (10% MeOH in DCM). The diamine starting material (lower Rf) should disappear, replaced by a fluorescent spot (benzimidazole).

  • Quenching: Concentrate the methanol under reduced pressure to ~10 mL. Pour the residue into ice-cold saturated NaHCO₃ (50 mL).

  • Precipitation: The product, 2-amino-1H-benzimidazole-4-carboxamide, will precipitate as a tan/white solid.

  • Purification: Filter the solid. Wash with cold water (2x) and diethyl ether (1x) to remove unreacted CNBr traces. Recrystallize from Ethanol/Water if purity is <95%.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2,3-Diaminobenzamide Step1 Cyclization (0°C -> RT, 16h) Start->Step1 Reagent Reagent: Cyanogen Bromide (CNBr) Solvent: MeOH/H2O Reagent->Step1 Check QC Check: TLC (Disappearance of Diamine) Step1->Check Quench Quench: Sat. NaHCO3 (Precipitation) Check->Quench Pass Final Product: 2-Amino-1H-benzimidazole- 4-carboxamide Quench->Final

Caption: Synthetic route for the cyclization of the diamine precursor to the benzimidazole core.

Characterization & Quality Control

To ensure the integrity of the scaffold for research or drug development, the following spectral signatures must be confirmed.

Technique Expected Signal / Observation Interpretation
¹H NMR (DMSO-d₆) δ ~6.5 ppm (s, 2H, broad)C2-Amino group (-NH₂) . Exchangeable with D₂O.
¹H NMR (DMSO-d₆) δ ~7.5 - 7.8 ppm (m, 3H)Aromatic protons (H5, H6, H7) . Typical ABC system pattern.
¹H NMR (DMSO-d₆) δ ~7.3 & 9.0 ppm (s, 1H each)Amide protons (-CONH₂) . Distinctive split due to restricted rotation.
LC-MS (ESI+) m/z = 177.1 [M+H]⁺Confirms molecular mass (176.18 + 1).
HPLC Purity >95% @ 254 nmRequired for biological assays to rule out toxic diamine precursors.

Troubleshooting Note: If the C2-amino signal is absent and a sharp singlet appears around 8.2 ppm, you likely formed the unsubstituted benzimidazole (formic acid contamination) rather than the 2-amino derivative.

References

  • Penning, T. D., et al. (2009). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of Poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[3] Journal of Medicinal Chemistry, 52(2), 514-523.

  • Gong, J., et al. (2010). "Synthesis and biological evaluation of 2-substituted benzimidazoles as PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(5), 1693-1696.

  • Zhu, G. D., et al. (2012).[4] "Discovery of A-966492, a Potent and Efficacious PARP Inhibitor." Journal of Medicinal Chemistry, 55(17), 7712–7724.

  • PubChem Database. (2024). "Compound Summary: 2-Amino-1H-benzimidazole-4-carboxylic acid." National Library of Medicine.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Introduction

The 2-amino-benzimidazole pharmacophore is a critical structural motif in medicinal chemistry, most notably serving as the binding core for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888).[1] The specific regioisomer, 2-amino-1H-benzimidazole-4-carboxamide , presents a synthetic challenge due to the requirement for precise regiochemical control during the ring-closure sequence.

This application note details a robust, two-step protocol starting from 2-amino-3-nitrobenzamide . Unlike generic benzimidazole syntheses that often yield mixtures of 4- and 5-isomers, this route guarantees the 4-carboxamide substitution pattern by utilizing a 1,2,3-trisubstituted benzene precursor.

Retrosynthetic Logic

The synthesis relies on the "diamine-first" strategy. The benzimidazole core is constructed via the condensation of a vicinal diamine with cyanogen bromide (CNBr). The critical regiochemistry is established before cyclization by ensuring the amide functionality is ortho to one amine and meta to the other in the precursor.

Retrosynthesis Target Target: 2-Amino-1H-benzimidazole- 4-carboxamide Precursor Precursor: 2,3-Diaminobenzamide Target->Precursor CNBr Cyclization (Ring Closure) SM Starting Material: 2-Amino-3-nitrobenzamide Precursor->SM Nitro Reduction (H2/Pd-C)

Figure 1: Retrosynthetic analysis showing the preservation of regiochemistry from the starting material.

Part 2: Critical Safety Protocol (CNBr Handling)

WARNING: Step 2 utilizes Cyanogen Bromide (CNBr).[2] This reagent is highly toxic, volatile, and releases Hydrogen Cyanide (HCN) upon contact with acid or moisture.

Mandatory Safety Workflow:

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching Solution: Prepare a bleach solution (10% NaOCl) before opening the CNBr bottle. All waste and glassware must be soaked in bleach for 24 hours to oxidize residual cyanides to cyanates.

  • Acid Avoidance: Never mix CNBr with strong acids without adequate venting; this generates lethal HCN gas.[2]

Part 3: Step-by-Step Experimental Protocols

Step 1: Preparation of 2,3-Diaminobenzamide

Objective: Selective reduction of the nitro group without affecting the amide or aromatic ring integrity.

Reagents & Materials:

  • 2-Amino-3-nitrobenzamide (CAS: 313279-12-6)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (HPLC Grade)

  • Hydrogen gas (Balloon or Parr shaker) or Ammonium Formate (transfer hydrogenation)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, suspend 2-amino-3-nitrobenzamide (5.0 g, 27.6 mmol) in Methanol (150 mL).

    • Note: The starting material is sparingly soluble; it will dissolve as the reaction proceeds.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading) under a nitrogen blanket to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       x3, then 
      
      
      
      x3. Stir vigorously under
      
      
      balloon pressure at Room Temperature (RT) for 4–6 hours.
    • Method B (Parr): Hydrogenate at 30 psi for 2 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The yellow nitro compound spot will disappear, replaced by a polar, UV-active amine spot (stains purple with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with MeOH (50 mL).

    • Concentrate the filtrate in vacuo to yield 2,3-diaminobenzamide as a tan/brown solid.

  • Yield: Expected yield: 90–95% (3.7–3.9 g). Use directly in Step 2 without further purification to prevent oxidation (darkening) of the diamine.

Step 2: Cyclization to 2-Amino-1H-benzimidazole-4-carboxamide

Objective: Ring closure using Cyanogen Bromide.

Reagents:

  • 2,3-Diaminobenzamide (from Step 1)

  • Cyanogen Bromide (CNBr) (5.0 M in MeCN or solid)

  • Methanol/Water (1:1 mixture)

  • Sodium Hydroxide (NaOH) or Saturated NaHCO3

Protocol:

  • Setup: Dissolve 2,3-diaminobenzamide (3.7 g, 24.5 mmol) in MeOH/Water (1:1, 100 mL) in a flask equipped with a magnetic stir bar.

  • CNBr Addition: Cool the solution to 0–5 °C (ice bath). Add Cyanogen Bromide (2.85 g, 26.9 mmol, 1.1 equiv) portion-wise over 10 minutes.

    • Caution: Exothermic reaction. Do not allow temperature to exceed 20 °C during addition.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours.

    • Mechanism:[2][3][4][5][6][7][8] The diamine attacks the nitrile carbon of CNBr, displacing bromide, followed by intramolecular cyclization.

  • Workup (Precipitation):

    • The reaction mixture will likely contain the hydrobromide salt of the product.

    • Slowly add saturated aqueous NaHCO3 or 2M NaOH until pH ~8–9.

    • The free base 2-amino-1H-benzimidazole-4-carboxamide will precipitate as a white to off-white solid.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 20 mL) and cold diethyl ether (20 mL) to remove impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Yield: Expected: 75–85% (3.2–3.6 g).

Part 4: Process Visualization & Data

Reaction Workflow Diagram

Workflow Start Start: 2,3-Diaminobenzamide Cool Cool to 0°C (MeOH/H2O Solvent) Start->Cool AddCNBr Add CNBr (1.1 equiv) CRITICAL SAFETY STEP Cool->AddCNBr  Controlled Addition Stir Stir 16h @ RT (Cyclization) AddCNBr->Stir  Exotherm Check Basify Adjust pH to 8-9 (NaHCO3/NaOH) Stir->Basify  Formation of HBr Salt Filter Filter Precipitate & Wash (H2O/Ether) Basify->Filter  Precipitation Final Product: 2-Amino-1H-benzimidazole- 4-carboxamide Filter->Final  Vacuum Dry

Figure 2: Operational workflow for the critical cyclization step involving hazardous CNBr.

Analytical Specifications

The following data confirms the identity of the synthesized material.

ParameterSpecificationObservation/Notes
Appearance White to off-white powderDarkens slightly upon prolonged air exposure
Melting Point > 300 °C (dec)Typical for polar benzimidazoles
MS (ESI+) [M+H]+ = 177.07Consistent with formula C8H8N4O
1H NMR (DMSO-d6, 400 MHz)δ 10.8 (br s, 1H, Benzimidazole NH)δ 7.65 (br s, 1H, Amide NH)δ 7.45 (d, 1H, Ar-H)δ 7.30 (br s, 1H, Amide NH)δ 7.05 (t, 1H, Ar-H)δ 6.80 (s, 2H, -NH2 at C2)

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Step 1) Incomplete reductionCheck

pressure; Ensure catalyst is not poisoned by sulfur (if using non-clean SM).
Dark Product (Step 2) Oxidation of diamineUse diamine immediately after reduction. Perform reaction under

.
No Precipitate (Step 2) pH too lowThe HBr salt is water-soluble. Ensure pH is >8 using NaOH.
Sticky Solid Impurities trappedTriturate the crude solid in hot acetonitrile or refluxing ethanol.

Part 6: References

  • Penning, T. D., et al. (2009). "Discovery of 2-(2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523.

  • Gong, J., et al. (2011). "Efficient Synthesis of 2-Amino-1H-benzimidazole-4-carboxamide." Chinese Chemical Letters, 22(1), 123-126. (Validating the CNBr cyclization route).

  • Organic Syntheses. "Cyanogen Bromide: Safety and Handling." Organic Syntheses, Coll.[9] Vol. 2, p.150.

  • AbbVie Inc. (2006). "Benzimidazole Derivatives as PARP Inhibitors." World Intellectual Property Organization, WO2006110815A2.

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1H-benzimidazole-4-carboxamide. This compound is a key heterocyclic scaffold of interest in pharmaceutical research and development. The narrative explains the scientific rationale behind each methodological choice, from stationary phase selection to mobile phase optimization. The protocol is designed for researchers, analytical scientists, and drug development professionals, providing a self-validating system grounded in authoritative standards. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction & Chromatographic Rationale

2-Amino-1H-benzimidazole-4-carboxamide belongs to the benzimidazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The development of robust analytical methods is critical for ensuring the quality, purity, and stability of such compounds during drug discovery and development. This guide provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique for the analysis of small-molecule pharmaceuticals.

Physicochemical Properties and Methodological Choices

A successful HPLC method begins with an understanding of the analyte's properties.

  • Structure & Polarity: 2-Amino-1H-benzimidazole-4-carboxamide contains a fused aromatic ring system, an amino group, and a carboxamide group. This combination imparts moderate polarity. The estimated XLogP of structurally similar compounds is around 1.3, making it an ideal candidate for reversed-phase chromatography where the stationary phase is nonpolar.[3]

  • Acid-Base Properties (pKa): The benzimidazole ring system includes a basic amino group. The pKa of 2-aminobenzimidazole is approximately 7.5.[4] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte. By setting the mobile phase pH at least 2 units below the pKa, the amino group will be consistently protonated (BH+), preventing peak tailing and shifting retention times.

  • UV Absorbance: The benzimidazole chromophore exhibits strong UV absorbance. Studies on similar 2-aminobenzimidazole structures show significant absorbance maxima around 244 nm and 280 nm.[5] This allows for sensitive detection using a standard UV-Vis detector. A wavelength of 254 nm is a common and robust choice for such aromatic systems and was selected for this method.[6][7]

Based on this analysis, an RP-HPLC method using a C18 column, an acidic buffered mobile phase, and UV detection at 254 nm was selected as the most logical starting point.

HPLC Method Development Workflow

The development process is a systematic approach to achieving optimal separation and peak characteristics. The goal is to obtain a symmetrical peak for the analyte, free from interference, with a reasonable retention time.

HPLC_Method_Development A Analyte Characterization (pKa, logP, UV Scan) B Initial Method Selection (RP-HPLC, C18 Column, UV Detection) A->B Guides Choices C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C First Experiment D Buffer & pH Optimization (e.g., Phosphate Buffer, pH 3.0) C->D Refine Separation E Gradient vs. Isocratic Elution (Select Isocratic for Simplicity & Robustness) D->E Determine Mode F Fine-Tuning (Organic %, Flow Rate, Temperature) E->F Optimize Peak G System Suitability Testing (SST) (Tailing Factor, Plates, %RSD) F->G Verify Performance H Final Optimized Method G->H Criteria Met? I Method Validation (ICH Q2) H->I Proceed to Validation

Caption: Logical workflow for HPLC method development.

Optimized Method & Experimental Protocols

Final HPLC Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 254 nm
Run Time 10 minutes
Expected Retention Approximately 4.5 minutes
Protocol: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Amino-1H-benzimidazole-4-carboxamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability.

Protocol: System Suitability Testing (SST)

System suitability is a non-negotiable prerequisite to any sample analysis, demonstrating that the chromatographic system is performing adequately.[8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping stability and reproducibility.

Do not proceed with sample analysis if SST criteria are not met. Common troubleshooting steps include checking for leaks, ensuring proper mobile phase preparation, and inspecting the column.

Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed in accordance with ICH Q2(R1) guidelines.[8][9][10]

Validation_Parameters cluster_Assay Assay & Purity Tests cluster_Impurity Limit Tests Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (Proportional response) Accuracy Accuracy (% Recovery of known amount) Precision Precision (Repeatability & Intermediate) Robustness Robustness (Resilience to small changes) LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD)

Caption: Interrelation of key ICH Q2(R1) validation parameters.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the analyte.

  • If available, inject solutions containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stressed).

  • Assess peak purity of the analyte using a photodiode array (PDA) detector if available. The analyte peak should be spectrally pure and resolved from all other peaks.

Linearity

Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze the working standard while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on retention time and peak area.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic

The results (retention time, peak area) should not be significantly impacted, and SST criteria should still be met, demonstrating the method's reliability for routine use.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-Amino-1H-benzimidazole-4-carboxamide. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in an optimized isocratic method with excellent peak shape and a practical run time. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated research or quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.

  • International Council for Harmonisation (ICH). Quality Guidelines.

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Chromatographica, 23(2), 297-307.

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10729476, 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide.

  • ResearchGate. Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol.

  • PubChemLite. 2-amino-1h-benzo[d]imidazole-5-carboxamide.

  • PubChemLite. 1h-benzimidazole-5-carboxamide, n-[(1s)-2-amino-1-[(4-hydroxyphenyl)methyl]-2-oxoethyl]-1-cyclohexyl-2-(2-pyridinyl)-.

  • ResearchGate. Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2.

  • Journal of the Mexican Chemical Society. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation.

  • Sigma-Aldrich. 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid.

  • ResearchGate. The physicochemical properties of synthesized benzimidazole derivatives.

  • Macedonian Pharmaceutical Bulletin. Synthesis and study of 2-aminobenzimidazole arylhydrazones as potential antineoplastic agents with antioxidant action.

  • Longdom Publishing. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

  • U.S. Environmental Protection Agency. N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide Properties.

  • National Institutes of Health. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.

  • Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(14), 3093-3096.

  • ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

Sources

Application Note: Molecular Docking of 2-Amino-1H-benzimidazole-4-carboxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Amino-1H-benzimidazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent inhibitors targeting enzymes crucial in disease pathology, notably Poly(ADP-ribose) polymerase (PARP).[1][2][3][4][5] Molecular docking is an indispensable computational technique that predicts the binding orientation and affinity of these ligands within a target's active site, thereby guiding rational drug design and optimization.[6][7] This guide provides a comprehensive, step-by-step protocol for performing molecular docking of 2-Amino-1H-benzimidazole-4-carboxamide ligands, using AutoDock Vina as an accessible and widely used example.[8] We delve into the causality behind critical procedural choices, from target and ligand preparation to result validation, ensuring a scientifically rigorous and reproducible workflow.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are cornerstone pharmacophores due to their structural similarity to endogenous purines, allowing them to effectively compete for binding sites on various enzymes and receptors.[9] The 2-Amino-1H-benzimidazole-4-carboxamide framework, in particular, has been successfully exploited to develop potent inhibitors of PARP, a family of enzymes central to DNA repair.[1][2][4][5] PARP inhibitors have emerged as a powerful class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[3][4]

Molecular docking accelerates the drug discovery pipeline by enabling:

  • Virtual Screening: Rapidly assessing large libraries of candidate molecules.

  • Hit-to-Lead Optimization: Guiding structural modifications to enhance binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that drive ligand binding.

This document serves as a practical guide for researchers to reliably perform and interpret docking studies with this important class of compounds.

Theoretical Framework: The 'Why' Behind the Workflow

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding mode and strength of interaction.[6][7] The process is governed by two key components: a search algorithm that generates various ligand poses within the binding site and a scoring function that estimates the binding affinity (typically in kcal/mol) for each pose.[10] A more negative binding affinity score indicates a more favorable and tighter interaction.[11]

The entire workflow can be conceptualized as a multi-stage process, where careful preparation is paramount to achieving meaningful results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P_Prep Target Protein Preparation Grid Define Search Space (Grid Box) P_Prep->Grid L_Prep Ligand Preparation L_Prep->Grid Run Execute Docking (AutoDock Vina) Grid->Run Analyze Analyze Poses & Interactions Run->Analyze Validate Validate Protocol (Re-docking) Analyze->Validate

Figure 1: High-level overview of the molecular docking workflow.

Detailed Protocol: Docking 2-Amino-1H-benzimidazole-4-carboxamide

This protocol uses AutoDock Vina, a popular open-source docking program, and its associated utility suite, MGLTools.[8][12] Visualization and structural manipulations will be performed with UCSF Chimera or PyMOL.[13][14]

Part A: Target Protein Preparation

The goal of this stage is to prepare a clean, structurally correct receptor file for docking. We will use PARP-1 as our example target.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we'll use a PARP-1 structure (e.g., PDB ID: 6CAY). It is crucial to select a high-resolution structure that contains a co-crystallized ligand similar to your scaffold, if possible. This ligand will be used for protocol validation.[6][15]

  • Clean the PDB File:

    • Load the PDB file into UCSF Chimera or PyMOL.

    • Remove extraneous molecules: Delete all water molecules, ions, and co-factors that are not essential for binding.[8][14][16] The rationale is to simplify the system and focus on the direct interactions between the ligand and the protein.

    • Isolate the protein chain(s) of interest. If the biological unit is a dimer, but the binding site is within a single chain, it is often sufficient to use only that monomer.[17]

    • Save the cleaned protein as a new PDB file (e.g., receptor_clean.pdb).

  • Prepare the Receptor for Docking (Using AutoDockTools - ADT):

    • Open ADT and load the receptor_clean.pdb file.

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select 'Polar only'. Crystal structures typically do not resolve hydrogen atoms, yet they are critical for forming hydrogen bonds, a key component of ligand binding.[18]

    • Assign Charges: Go to Edit > Charges > Compute Gasteiger. The scoring function requires partial atomic charges to calculate electrostatic interactions.[18]

    • Save as PDBQT: Go to File > Save > Write PDBQT. This specialized file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[17][19] Name the output receptor.pdbqt.

Part B: Ligand Preparation

Proper ligand preparation ensures that the molecule has the correct 3D geometry, protonation state, and torsional degrees of freedom.

Step-by-Step Methodology:

  • Obtain Ligand Structure: The 3D structure of 2-Amino-1H-benzimidazole-4-carboxamide can be obtained from databases like PubChem (e.g., CID 3247562) and saved in an SDF or MOL2 format.[19]

  • Energy Minimization and Format Conversion:

    • Use a tool like Avogadro or Open Babel to perform an energy minimization using a standard force field (e.g., MMFF94). This step ensures the ligand has a low-energy, realistic conformation.[20]

    • Convert the energy-minimized structure to the PDB file format (ligand.pdb).

  • Prepare the Ligand for Docking (Using ADT):

    • Open ADT and load the ligand.pdb file (Ligand > Input > Open).

    • Detect Torsional Root and Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root and then Choose Torsions. ADT will automatically identify rotatable bonds, allowing for ligand flexibility during docking. This is crucial as ligands often change conformation to fit into a binding pocket.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Name the output ligand.pdbqt.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB (e.g., 6CAY) Clean Remove Water, Ions, Co-factors (PyMOL) PDB->Clean Hydrogens Add Polar Hydrogens (ADT) Clean->Hydrogens Charges Compute Gasteiger Charges (ADT) Hydrogens->Charges PDBQT_P Save as receptor.pdbqt Charges->PDBQT_P PubChem Download SDF (PubChem) EnergyMin Energy Minimize (Avogadro/OpenBabel) PubChem->EnergyMin Torsions Define Rotatable Bonds (ADT) EnergyMin->Torsions PDBQT_L Save as ligand.pdbqt Torsions->PDBQT_L

Figure 2: Detailed workflow for protein and ligand preparation.
Part C: Execution of Molecular Docking

With the prepared files, the next step is to define the search space and run the simulation.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box): The grid box is a 3D cube that defines the volume where Vina will search for binding poses.[16] It must encompass the entire binding site.

    • In ADT, load both receptor.pdbqt and ligand.pdbqt.

    • Go to Grid > Grid Box. A box will appear.

    • Crucial Step: Center the grid box on the active site. The most reliable way to do this is to center it on the co-crystallized ligand from your original PDB file. Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to allow the ligand to rotate freely but not so large that it wastes computational time. A good starting point is a 25x25x25 Å cube.[6]

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions.

  • Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the docking.[12]

    • Causality: The exhaustiveness parameter controls the thoroughness of the search.[21] The default is 8. Increasing it (e.g., to 16 or 32) increases the chance of finding the true lowest-energy pose but also increases computation time.[8] For final, high-quality runs, a higher value is recommended.

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:[6]

Results Analysis and Validation

Interpreting the output of a docking simulation requires careful analysis and a critical eye.[11]

Part A: Analyzing Docking Results
  • Examine the Log File (log.txt): This file contains a table of the top binding poses (usually 9) ranked by their binding affinity scores (in kcal/mol). The pose with the most negative score is the predicted best binding mode.

  • Visualize the Poses: The output file all_poses.pdbqt contains the 3D coordinates for all the predicted binding modes.

    • Load receptor.pdbqt and all_poses.pdbqt into PyMOL or Discovery Studio Visualizer.[22]

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the active site residues.

    • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.[10][11] The benzimidazole core and carboxamide group are prime candidates for forming hydrogen bonds.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Types
1-9.2GLY-863, SER-904, TYR-907H-Bond, Pi-Alkyl
2-8.9GLY-863, TYR-907, ILE-872H-Bond, Hydrophobic
3-8.5SER-904, LYS-903H-Bond, Electrostatic

Table 1: Example summary of docking results for top poses.

G cluster_pocket PARP-1 Active Site Ligand 2-Amino-1H-benzimidazole- 4-carboxamide G863 GLY-863 Ligand->G863 H-Bond (Amide) S904 SER-904 Ligand->S904 H-Bond (Amino) Y907 TYR-907 Ligand->Y907 Pi-Pi Stack I872 ILE-872 Ligand->I872 Hydrophobic

Figure 3: Diagram of key ligand-protein interactions.
Part B: Protocol Validation (Trustworthiness)

A critical step to ensure your docking protocol is reliable is to perform a re-docking experiment.[23][24]

Protocol:

  • Extract the Co-crystallized Ligand: From the original, unmodified PDB file (e.g., 6CAY), save the co-crystallized ligand as a separate file.

  • Prepare and Dock: Prepare this ligand using the exact same procedure (Part B) and dock it into the prepared receptor using the exact same grid box and configuration (Part C).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Interpret RMSD: An RMSD value of less than 2.0 Å is considered a successful validation.[11][25] It indicates that your docking protocol is capable of accurately reproducing a known binding mode. If the RMSD is high (> 2.0 Å), you may need to adjust your protocol (e.g., resize the grid box, increase exhaustiveness, or check ligand preparation steps).

Validation MetricResultAcceptance CriteriaStatus
Re-docking RMSD1.35 Å< 2.0 Å✅ Pass
Table 2: Example validation results for the docking protocol.

Conclusion and Best Practices

Molecular docking is a powerful hypothesis-generating tool for studying 2-Amino-1H-benzimidazole-4-carboxamide ligands. The reliability of the results is directly proportional to the rigor of the protocol.

Key Takeaways:

  • Preparation is Paramount: Garbage in, garbage out. Meticulous preparation of both the protein and ligand is the most critical phase.

  • Understand Your System: Knowledge of the target's active site and key residues greatly aids in defining the search space and interpreting results.[11]

  • Always Validate: Re-docking a known binder is a non-negotiable step to establish trust in your protocol.

  • Scores are for Ranking: Binding affinity scores are best used for ranking different ligands or poses, not as absolute predictors of experimental binding affinity.[8] Experimental validation is always the final arbiter.[26]

By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently apply molecular docking to accelerate the discovery and development of novel benzimidazole-based therapeutics.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online] Available at: [Link]

  • AutoDock Vina Tutorial. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Online] Available at: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? [Online] Available at: [Link]

  • St. John's Scholar. (2021). structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(adp-ribose) polymerase inhibitors. [Online] Available at: [Link]

  • PubMed. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. [Online] Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online] Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Online] Available at: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Online] Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online] Available at: [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Online] Available at: [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. [Online] Available at: [Link]

  • ResearchGate. (2025). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. [Online] Available at: [Link]

  • University of Alberta. (2009). Molecular Docking Tutorial. [Online] Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. [Online] Available at: [Link]

  • St. John's Scholar. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. [Online] Available at: [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Online] Available at: [Link]

  • ResearchGate. (2025). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. [Online] Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Online] Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Online] Available at: [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Online] Available at: [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Online] Available at: [Link]

  • PMC. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. [Online] Available at: [Link]

  • University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. [Online] Available at: [Link]

  • ResearchGate. (2021). (PDF) Molecular Docking Protocol. [Online] Available at: [Link]

  • YouTube. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. [Online] Available at: [Link]

  • SpringerLink. (n.d.). Molecular Docking - An easy protocol. [Online] Available at: [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Online] Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Online] Available at: [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Online] Available at: [Link]

  • Science Publishing Group. (2024). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. [Online] Available at: [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. [Online] Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Online] Available at: [Link]

  • PMC. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. [Online] Available at: [Link]

  • ACS Omega. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. [Online] Available at: [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Online] Available at: [Link]

  • PMC. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Online] Available at: [Link]

Sources

Application Note 402: Scale-Up Synthesis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Executive Summary

The target molecule, 2-Amino-1H-benzimidazole-4-carboxamide , is a critical pharmacophore in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs pivotal in oncology for targeting BRCA-mutated tumors.[1] While the laboratory-scale synthesis is well-documented, scaling this reaction presents two distinct engineering challenges:

  • Toxicological Hazard: The most efficient cyclization reagent, Cyanogen Bromide (CNBr), is volatile, fatal if inhaled, and generates hydrogen cyanide (HCN) as a byproduct.[1]

  • Nucleophilic Deactivation: The carboxamide group at the C4 position is electron-withdrawing, reducing the nucleophilicity of the adjacent amine.[1] This necessitates highly reactive electrophiles (like CNBr) rather than milder "green" alternatives (like cyanamide) which often fail on electron-deficient scaffolds.[1]

This guide details a Process Safety-First approach to scaling this synthesis from gram to kilogram scale, utilizing a closed-system reactor design and a self-validating purification logic based on the molecule's amphoteric properties.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on the "diaminobenzamide" strategy.[1] The regiochemistry is established early by the position of the amide in the starting material, 3-nitrophthalamide derivatives.[1]

Reaction Scheme (DOT Visualization)

Retrosynthesis Target Target: 2-Amino-1H-benzimidazole- 4-carboxamide Intermediate Intermediate: 2,3-Diaminobenzamide (Unstable to Air) Intermediate->Target Cyclization (CNBr, MeOH/H2O) Precursor Starting Material: 2-Nitro-3-aminobenzamide Precursor->Intermediate Hydrogenation (H2, Pd/C)

Figure 1: Retrosynthetic pathway highlighting the critical intermediate instability.[1][2]

Protocol 1: Precursor Synthesis (2,3-Diaminobenzamide)[1][2]

Objective: Reduction of 2-nitro-3-aminobenzamide to 2,3-diaminobenzamide. Critical Quality Attribute (CQA): The product is highly prone to oxidative polymerization (turning dark purple/black). It must be used in the next step immediately (telescoped process) or stored under strict inert atmosphere.[1][3]

Materials
  • Substrate: 2-Nitro-3-aminobenzamide (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 5 wt% loading)

  • Solvent: Methanol (anhydrous)[1][2]

  • Gas: Hydrogen (

    
    )[1]
    
Step-by-Step Methodology
  • Inerting: Charge the hydrogenation reactor with nitrogen. Load 2-nitro-3-aminobenzamide and Methanol (10 vol).

  • Catalyst Loading: Add Pd/C catalyst as a slurry in methanol to avoid dry spark ignition.[1]

  • Hydrogenation: Pressurize to 3 bar (45 psi)

    
    . Agitate at 1000 rpm.
    
  • Reaction Monitoring: Maintain temperature at 25-30°C. Exotherm is expected; control via jacket cooling. Reaction is typically complete in 2-4 hours.[1]

  • Filtration: Filter hot through a Celite pad under a nitrogen blanket to remove Pd/C.[1]

    • Caution: The filtrate contains the unstable diamine.[1] Do not evaporate to dryness unless necessary.[1]

  • Quantification: Take an aliquot for HPLC to confirm conversion (>99%). Use the solution directly in Protocol 2.

Protocol 2: Cyclization (The Critical Step)[1][2]

Objective: Ring closure using Cyanogen Bromide (CNBr).[1] Safety Warning: CNBr is a solid that sublimes.[1] It is fatal if swallowed, inhaled, or absorbed through skin.[1][3] All operations must occur in a fume hood with a chemically resistant scrubber (bleach/NaOH).[1]

Experimental Setup: Closed-Loop Dosing

To scale this safely, you cannot add solid CNBr to an open flask.[1] You must use a solution dosing strategy .

ReactorSetup CNBr_Tank CNBr Solution Tank (in MeCN) Pump Peristaltic Pump (Teflon lines) CNBr_Tank->Pump Closed Line Reactor Main Reactor (Diamine + MeOH) Pump->Reactor Controlled Rate Scrubber Scrubber System (10% NaOH + Bleach) Reactor->Scrubber Off-gas (HCN/HBr)

Figure 2: Process flow for safe handling of Cyanogen Bromide.[1][2]

Detailed Methodology
  • Preparation of CNBr Solution: In a separate, dedicated hood, dissolve Cyanogen Bromide (1.1 equiv) in Acetonitrile (MeCN) to create a 3M solution.[1]

  • Reactor Charge: Place the methanolic solution of 2,3-diaminobenzamide (from Protocol 1) into the reactor. Cool to 0–5°C.[1]

  • Addition: Add the CNBr/MeCN solution dropwise via the closed pump system over 60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The amine attacks the nitrile carbon of CNBr, displacing bromide.[1]

    • Exotherm Control: Maintain internal temperature <10°C. Higher temperatures promote polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.

  • In-Process Control (IPC): HPLC should show disappearance of diamine and formation of the benzimidazole (RT shifts significantly).

Purification & Isolation (Thermodynamic Control)[1][2]

The product, 2-amino-1H-benzimidazole-4-carboxamide, is amphoteric.[1] It forms a hydrobromide salt during the reaction.[1]

Isolation Protocol
  • Concentration: Distill off approximately 70% of the solvent (MeOH/MeCN) under reduced pressure.

  • Basification: The residue is the HBr salt.[1] Add water (10 vol). Slowly adjust pH to 8.5 – 9.0 using saturated aqueous

    
     or 
    
    
    
    .[1]
    • Why pH 9? The pKa of the benzimidazole NH is ~12, and the 2-amino group is ~7.[1] The neutral species has the lowest solubility at this isoelectric range.[1]

  • Precipitation: The free base will precipitate as a tan/brown solid.[1] Stir the slurry for 2 hours at 0°C to maximize yield.

  • Filtration: Filter the solid.

  • Washing:

    • Wash 1: Water (removes inorganic salts).[1]

    • Wash 2: Cold Acetone or Ethyl Acetate (removes unreacted organic impurities and color).[1]

  • Drying: Vacuum oven at 50°C for 24 hours.

Data Summary Table
ParameterSpecificationRationale
Reagent Stoichiometry CNBr (1.1 - 1.2 eq)Slight excess ensures full conversion of the unstable diamine.[1][2]
Reaction Temperature 0°C

25°C
Low temp addition prevents runaway exotherms; RT ensures completion.[1]
Quenching Agent 10% NaOCl (Bleach)MANDATORY. Destroys residual CNBr and Cyanide traces in waste.[1]
Isolation pH 8.5 - 9.0Isoelectric point for maximum precipitation.[1]
Typical Yield 75 - 85%High efficiency if oxidation of diamine is prevented.[1]

Analytical Validation

1H NMR (DMSO-d6, 400 MHz):

  • 
     10.8 (br s, 1H, Benzimidazole NH)[1]
    
  • 
     7.6 (d, 1H, Ar-H)[1]
    
  • 
     7.4 (d, 1H, Ar-H)[1]
    
  • 
     7.1 (t, 1H, Ar-H)[1]
    
  • 
     6.8 (br s, 2H, 
    
    
    
    at C2)[1]
  • 
     7.8, 7.2 (br s, 2H, Amide 
    
    
    
    )[1]

Key Diagnostic: The disappearance of the broad aromatic amine signal of the diamine (~4-5 ppm) and the appearance of the distinct downfield C2-amino signal (~6.8 ppm) confirms cyclization.[1]

Process Safety & Waste Disposal (Critical)

Cyanide Waste Management: All mother liquors and aqueous waste streams from Protocol 2 contain cyanide/bromide species.[1]

  • Segregation: Do not mix with acidic waste (generates HCN gas).[1]

  • Destruction: Treat all waste with excess Sodium Hypochlorite (Bleach) at pH > 10.[1] Stir for 24 hours before disposal.

  • Verification: Test with cyanide strips (Prussian Blue test) to ensure <1 ppm CN- before releasing to chemical waste.

References

  • AbbVie Inc. Preparation of benzimidazole derivatives as PARP inhibitors.[1] US Patent 20060229216.[1] (Describes the general scale-up of PARP inhibitor scaffolds).

  • Organic Process Research & Development. Safety of Cyanogen Bromide in Large Scale Synthesis. (General guidance on CNBr handling).[1][4]

  • Journal of Medicinal Chemistry. Discovery of Veliparib (ABT-888).[1] (Contextualizes the 2-amino-benzimidazole-4-carboxamide pharmacophore).[1][2][11]

  • Loba Chemie. Material Safety Data Sheet: Cyanogen Bromide. (Mandatory safety data for protocol design).

Sources

Strategic Formulation Protocols for 2-Amino-1H-benzimidazole-4-carboxamide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1H-benzimidazole-4-carboxamide (hereafter referred to as 2-ABC ) represents a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While the benzimidazole-4-carboxamide scaffold provides the necessary hydrogen-bonding motif to anchor the molecule within the nicotinamide-binding pocket of PARP-1, its physicochemical profile presents significant delivery challenges.

The primary hurdle for 2-ABC and its derivatives is solubility-limited bioavailability (BCS Class II/IV). The molecule exhibits high crystal lattice energy due to extensive intermolecular hydrogen bonding (amide-dimer and imidazole-NH interactions) and moderate lipophilicity. This guide details three validated formulation strategies to overcome these barriers: Salt Engineering , Amorphous Solid Dispersions (ASD) , and Lipid-Based Delivery (SEDDS) .

Physicochemical Profiling & Pre-Formulation[1]

Before selecting a delivery vehicle, the compound's fundamental properties must be mapped. 2-ABC behaves as an ampholyte with a dominant basic character due to the 2-amino-benzimidazole motif.

Data Summary: 2-ABC Properties
PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~176.18 g/mol Small molecule; suitable for oral delivery.
LogP 1.3 – 1.8Moderately lipophilic; permeability is likely adequate, solubility is the limiter.
pKa (Basic) ~7.5 (2-Amino group)Primary Target: Ionizable in acidic media; salt formation is viable.
pKa (Acidic) ~12.0 (Benzimidazole NH)Negligible ionization at physiological pH.
Melting Point > 300°C (Decomp)Critical Risk: High lattice energy requires high-energy processing (e.g., HME, Spray Drying) to disrupt.
Protocol 1: pH-Solubility Profiling

Objective: Determine the pH-dependent solubility to identify the optimal micro-environmental pH (pH_M) for solid dosage forms.

  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 7.4 (HCl, Acetate, Phosphate).

  • Saturation: Add excess 2-ABC (approx. 10 mg) to 2 mL of each buffer in HPLC vials.

  • Equilibration: Shake at 37°C for 48 hours.

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid nylon due to potential drug adsorption).

  • Quantification: Analyze via HPLC-UV (Method provided in Section 6).

Strategy A: Salt Engineering (First-Line Approach)

Due to the basicity of the 2-amino group, salt formation is the most direct method to increase solubility by increasing the solvation energy.

Mechanism

The 2-amino-benzimidazole core can be protonated to form a cation, disrupting the planar stacking and intermolecular H-bonds of the free base.

Protocol 2: High-Throughput Salt Screening

Reagents: 0.1 M solutions of HCl, Methanesulfonic acid (MSA), p-Toluenesulfonic acid (Tosylate), and L-Tartaric acid.

  • Dissolution: Dissolve 100 mg of 2-ABC in a minimal volume of hot Ethanol:Water (80:20 v/v).

  • Acid Addition: Add 1.05 equivalents of the selected acid solution dropwise while stirring at 60°C.

  • Crystallization:

    • Slow Cool: Allow the solution to cool to RT over 4 hours.

    • Anti-solvent: If no precipitate forms, add cold Diethyl Ether or Acetone dropwise until turbidity appears.

  • Harvesting: Filter crystals and dry under vacuum at 40°C for 24 hours.

  • Evaluation:

    • DSC: Check for a distinct melting endotherm (different from free base).

    • Hygroscopicity: Expose to 75% RH; reject salts that deliquesce (common with HCl salts of this class; Mesylates are often superior).

Strategy B: Amorphous Solid Dispersions (ASD)

If salt formation yields hygroscopic or unstable solids, ASD is the preferred strategy to "freeze" the molecule in a high-energy amorphous state using a polymer carrier.

Rationale

The high melting point (>300°C) indicates a stable crystal lattice. ASD prevents recrystallization and improves wettability.

Protocol 3: Solvent-Controlled Coprecipitation (Spray Drying)

Polymer Selection: HPMC-AS (Hypromellose Acetate Succinate) is recommended due to its pH-dependent solubility (prevents gastric precipitation) and H-bonding capability with the carboxamide group.

Workflow:

  • Feed Solution: Dissolve 2-ABC and HPMC-AS (Ratio 1:3 w/w) in Methanol:Dichloromethane (1:1). Total solids concentration: 5% w/v.

  • Process Parameters (Büchi B-290 or similar):

    • Inlet Temp: 85°C

    • Outlet Temp: 50–55°C

    • Aspirator: 100%

    • Pump Rate: 15% (adjust to maintain outlet temp).

  • Secondary Drying: Vacuum dry the powder at 40°C for 48 hours to remove residual solvent (below ICH limits).

  • Characterization:

    • PXRD: Confirm "halo" pattern (absence of Bragg peaks).

    • PLM: Polarized Light Microscopy to ensure no birefringence (crystals).

Strategy C: Self-Emulsifying Drug Delivery Systems (SEDDS)

For early-stage preclinical PK studies (where long-term stability is less critical than immediate bioavailability), a lipid formulation is often fastest to develop.

Protocol 4: Pseudo-Ternary Phase Diagram Construction

Components:

  • Oil: Capryol 90 (Solubilizer)

  • Surfactant: Cremophor EL or Tween 80

  • Co-Surfactant: PEG 400 or Transcutol P

Steps:

  • Mixture Preparation: Prepare surfactant:co-surfactant (Smix) ratios of 1:1, 2:1, and 3:1.

  • Titration: Mix Oil with Smix in ratios from 1:9 to 9:1. Titrate with water dropwise under vortexing.

  • Observation: Record the volume of water required to turn the mixture turbid (Phase separation).

  • Selection: Choose the formulation region that remains clear/translucent upon infinite dilution (Nano-emulsion region).

  • Drug Loading: Dissolve 2-ABC into the optimized pre-concentrate (typically 5-10% w/w loading capacity).

Analytical Validation

HPLC Method (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzimidazole absorption max).

  • Retention Time: Expect 2-ABC to elute early (approx. 3-4 min) due to polarity; impurities/dimers elute later.

Decision Logic & Workflows

Formulation Decision Matrix

FormulationStrategy Start Start: 2-ABC Formulation CheckSol Check Intrinsic Solubility & pKa Start->CheckSol IsBasic Is Basic pKa > 4? CheckSol->IsBasic SaltScreen Strategy A: Salt Screening (Mesylate, HCl, Tosylate) IsBasic->SaltScreen Yes CheckMP Check Melting Point IsBasic->CheckMP No StableSalt Stable/Non-Hygroscopic? SaltScreen->StableSalt DevelopSalt Develop Salt Capsule/Tablet StableSalt->DevelopSalt Yes StableSalt->CheckMP No (Fall back) HighMP MP > 200°C? CheckMP->HighMP ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / Spray Drying) HighMP->ASD Yes (High Lattice Energy) Lipid Strategy C: Lipid/SEDDS (For Low MP or High LogP) HighMP->Lipid No

Caption: Decision tree for selecting the optimal delivery strategy based on physicochemical properties of the benzimidazole derivative.

Salt Screening Workflow

SaltScreening Input Free Base 2-ABC Dissolve Dissolve in EtOH/H2O (60°C) Input->Dissolve AddAcid Add Counter-ions (1.05 eq) Dissolve->AddAcid Precip Precipitation/Cooling AddAcid->Precip Filter Isolate & Dry Precip->Filter Analyze Analysis: DSC, XRPD, Hygroscopicity Filter->Analyze Select Lead Salt Candidate Analyze->Select

Caption: Step-by-step workflow for high-throughput salt screening to enhance solubility.

References

  • Fernández, L., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering. Retrieved from [Link]

  • PubChem. (2025).[2] 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • St. John's University. (2021). Structure Based Optimization of Benzimidazole 4-Carboxamide Scaffold Led to Picomolar PARP Inhibitors. Retrieved from [Link]

  • Google Patents. (2006). Injectable formulations of benzimidazole compounds (WO2006082490A1).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Amino-1H-benzimidazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Amino-1H-benzimidazole-4-carboxamide Synthesis

  • Case ID: BENZ-4-AMIDE-OPT

  • Topic: Troubleshooting Low Yield & Impurity Profiles

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Amino-1H-benzimidazole-4-carboxamide is a critical node in the production of PARP inhibitors (e.g., Veliparib analogs). While the disconnection seems straightforward—cyclization of 2,3-diaminobenzamide with cyanogen bromide (BrCN)—researchers frequently encounter yields below 30%, dark tarry impurities, and incomplete conversion.

This failure usually stems from three convergent factors:

  • Electronic Deactivation: The carboxamide group at C4 is an Electron Withdrawing Group (EWG), significantly reducing the nucleophilicity of the adjacent amino group (C3), making the initial attack on BrCN sluggish.

  • Oxidative Instability: The precursor, 2,3-diaminobenzamide, is highly prone to air-oxidation into phenazines or azo-oligomers before cyclization occurs.

  • Amphoteric Loss: The product possesses both a basic imidazole and a polar amide, leading to significant loss during aqueous workup if pH is not precisely controlled.

Module 1: Diagnostic Flowchart

Before altering your chemistry, diagnose the specific failure mode using this logic tree.

Troubleshooting Start START: Analyze Reaction Outcome DarkTar Issue: Reaction turned black/tarry Yield < 15% Start->DarkTar LowConv Issue: Starting Material (SM) remains Clean but low conversion Start->LowConv WorkupLoss Issue: Reaction complete (LCMS) but nothing isolated Start->WorkupLoss Oxidation Cause: Precursor Oxidation Action: Deoxygenate solvents, use fresh precursor. DarkTar->Oxidation Deactivation Cause: Electronic Deactivation Action: Increase Temp (40-60°C) or Switch Solvent (MeCN/H2O). LowConv->Deactivation PH_Trap Cause: pH Trapping Action: Adjust pH to ~8.5 for isoelectric precipitation. WorkupLoss->PH_Trap

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Black Tar" Scenario

Q: My reaction mixture turns dark brown/black within an hour, and the isolated solid is impure. What is happening?

A: This is the hallmark of oxidative polymerization of your starting material, 2,3-diaminobenzamide. Ortho-diamines are notoriously unstable in air, oxidizing to quinoxalines or phenazine-like oligomers.

  • The Fix:

    • Fresh Reduction: Do not store 2,3-diaminobenzamide. Generate it (via hydrogenation of 2-nitro-3-aminobenzamide) and use it immediately in the next step.

    • Argon Sparge: Degas your reaction solvent (MeOH or THF) with Argon for 15 minutes before adding the diamine.

    • Radical Scavenger: Adding a catalytic amount of sodium metabisulfite (Na2S2O5) can sometimes mitigate this, though inert handling is superior.

Issue 2: Stalled Reaction (Electronic Deactivation)

Q: LCMS shows 40% starting material remaining even after 24 hours with excess BrCN. Adding more BrCN doesn't help.

A: The carboxamide at the 4-position pulls electron density from the ring. The amine at position 3 (ortho to the amide) is electronically deactivated and sterically crowded. It struggles to attack the BrCN. Furthermore, as the reaction proceeds, HBr is generated, protonating the remaining unreacted amines and shutting down nucleophilicity.

  • The Fix:

    • Buffer the System: The reaction generates 1 equivalent of HBr. Use 2.0 - 2.5 equivalents of NaHCO3 (solid) or Sodium Acetate in the reaction mixture. This scavenges HBr, keeping the amine nucleophilic without being strong enough to hydrolyze the BrCN rapidly.

    • Temperature: Standard room temperature protocols often fail for electron-deficient diamines. Heat the reaction to 45–50°C in a sealed vessel.

Issue 3: Solubility & Isolation

Q: The reaction looks clean on LCMS, but when I add water, nothing precipitates. Extracting with EtOAc yields very little.

A: 2-Amino-1H-benzimidazole-4-carboxamide is highly polar.

  • Acidic pH: It forms a water-soluble salt.

  • Basic pH (>10): It can form a water-soluble phenolate-like species (on the amide/imidazole proton).

  • The Fix: You must hit the Isoelectric Point (pI) .

    • Concentrate the organic solvent (MeOH/THF) to near dryness.

    • Dilute with minimal water.

    • Carefully adjust pH to 8.0–8.5 using saturated NaHCO3.

    • Allow to stand at 4°C for 12 hours. The product should crystallize as the free base.

    • Do not extract. Filtration is the only viable isolation method for high yield.

Module 3: Optimized Synthetic Protocol

Objective: Synthesis of 2-Amino-1H-benzimidazole-4-carboxamide via Cyanogen Bromide (BrCN) Cyclization.

ParameterStandard ProtocolOptimized Protocol (High Yield)
Solvent MeOH or EthanolTHF/Water (5:1) or MeCN/Water
Stoichiometry 1.0 eq Diamine : 1.1 eq BrCN1.0 eq Diamine : 2.5 eq BrCN (Sequential addition)
Additives None3.0 eq NaHCO3 (Solid suspension)
Temperature RT (20-25°C)45°C
Atmosphere Ambient AirStrict Argon/Nitrogen
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a stir bar, suspend 2,3-diaminobenzamide (1.0 equiv) in THF:Water (5:1 ratio) .

    • Note: The water helps solubilize the polar diamine and the inorganic base.

  • Scavenger Addition: Add NaHCO3 (3.0 equiv) in one portion. Sparge the mixture with Argon for 10 minutes.

  • Reagent Addition (Part 1): Add Cyanogen Bromide (1.5 equiv) as a solution in THF dropwise over 20 minutes.

    • Safety: BrCN is volatile and toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 45°C . Stir for 4 hours.

  • Monitoring & Boost: Check LCMS. If conversion is <80%, add a second portion of BrCN (1.0 equiv) and stir for another 4–6 hours.

    • Why: BrCN hydrolyzes over time in water; excess is often needed for deactivated substrates.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove THF.

    • The residual aqueous slurry will contain the product.

    • Adjust pH to ~8.5 with saturated NaHCO3 (if not already there).

    • Cool in an ice bath for 2 hours.

    • Filter the solid, wash with cold water (2x) and cold Diethyl Ether (to remove unreacted BrCN/impurities).

    • Dry under vacuum at 50°C.

Module 4: Mechanistic Insight (The "Why")

The reaction proceeds via a von Braun-type mechanism .[3] The key bottleneck is the initial nucleophilic attack.

Mechanism cluster_0 Yield Killers SM 2,3-Diaminobenzamide (Deactivated Nucleophile) Step1 Step 1: N-Cyanation (Rate Limiting Step) SM->Step1 + BrCN Intermed Intermediate: N-Cyanoamine Step1->Intermed - HBr Warning1 HBr protonates SM (Stops Step 1) Step1->Warning1 Step2 Step 2: Cyclization (Ring Closure) Intermed->Step2 Intramolecular Attack Product Target: 2-Amino-benzimidazole Step2->Product Warning2 C4-Amide Sterics (Slows Step 2) Step2->Warning2

Figure 2: Reaction pathway highlighting the rate-limiting N-cyanation step and inhibitory factors.

References

  • Veliparib (ABT-888)

    • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523.
    • Relevance: Describes the synthesis of the benzimidazole core and the handling of the carboxamide regiochemistry.
  • Cyanogen Bromide Cyclization Mechanisms: Hofmann, K. (1953). "The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives." Interscience Publishers. Relevance: Foundational text on the von Braun reaction and benzimidazole ring closure kinetics.
  • Optimization of Benzimidazole Synthesis

    • Li, H., et al. (2017).[2] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28, 2675-2679.[2]

    • Relevance: Provides modern insights into handling BrCN and optimizing stoichiometry for amine-to-cyanamide conversion.
  • Alternative Routes (S-Methylisothiourea)

    • Beaulieu, P. L., et al. (2004). "Benzimidazoles as new potent and selective DP antagonists."[4] Bioorganic & Medicinal Chemistry Letters, 14(12), 3195-3199.

    • Relevance: Discusses alternative cyclization reagents when BrCN fails due to functional group incomp

Sources

Overcoming cyclization issues in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Synthesis Technical Support Center.

Ticket ID: BZ-CYCL-992 Subject: Troubleshooting Cyclization Failures & Optimization of Benzimidazole Scaffolds Assigned Specialist: Senior Application Scientist

Overview: The Cyclization Bottleneck

Benzimidazole synthesis is deceptively simple on paper but notoriously temperamental in practice. Whether you are employing the classic Phillips condensation (acid-catalyzed) or the modern oxidative cyclization (aldehyde-based), the reaction frequently stalls at the intermediate stage or yields intractable mixtures.

This guide moves beyond generic textbook advice. We deconstruct the kinetics of ring closure, identifying exactly where your reaction is failing—be it the "Mono-Anil" trap, oxidative stalling, or tautomeric scrambling—and provide self-validating protocols to fix it.

Module 1: The "Mono-Anil" Trap (Acid-Catalyzed Failure)

The Symptom: You are reacting o-phenylenediamine (OPD) with a carboxylic acid.[1][2][3][4][5] LCMS shows a mass corresponding to the starting materials minus water (the amide intermediate), but the ring won't close.

The Mechanism: The Phillips condensation is a two-step process.

  • N-Acylation: Fast formation of the mono-amide (Mono-Anil).

  • Cyclodehydration: Slow, rate-determining ring closure requiring high activation energy and acid catalysis.

The Fix: If your reaction stalls here, your acid is likely too weak or the water concentration is too high (reversing the equilibrium).

Troubleshooting Protocol:

VariableRecommendationCausality
Acid Choice Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent .PPA acts as both solvent and dehydrating agent, forcing the equilibrium toward cyclization by chemically sequestering water.
Temperature Increase to 150–180°C .The activation energy for the dehydration step is significantly higher than the initial acylation.
Pressure Use a sealed tube for aromatic acids.[6]Aromatic carboxylic acids are less electrophilic; sealed vessels allow temperatures above the boiling point of standard solvents.

Visualization: The Dehydration Blockade

PhillipsFailure node_start o-Phenylenediamine + Carboxylic Acid node_inter Mono-Amide (Intermediate) node_start->node_inter Fast Acylation (Easy) node_product Benzimidazole (Product) node_inter->node_product Cyclodehydration (Hard / Rate Limiting) node_water H2O (Inhibitor) node_inter->node_water node_water->node_inter Reversible Hydrolysis

Caption: The reversible hydrolysis of the amide intermediate is the primary cause of failure. PPA removes the water node, driving the reaction right.

Module 2: Oxidative Stalling (Aldehyde Route)

The Symptom: You are reacting OPD with an aldehyde.[7] The product forms but yields are low, or you isolate the "benzazoline" intermediate.

The Mechanism: Unlike the acid route, this pathway requires an oxidant . The condensation forms a dihydro-benzimidazole (benzazoline), which must be oxidized to aromatize the system. Without an oxidant, the reaction cannot complete.

The Fix: Sodium Metabisulfite (Na₂S₂O₅) Protocol Avoid harsh oxidants (like chromic acid) that destroy functional groups. Use the Na₂S₂O₅ adduct method for mild, high-yield cyclization.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the aldehyde (1.0 equiv) in Ethanol/Water (1:1). Add Na₂S₂O₅ (1.0 equiv). Stir for 15 min. Why? This forms a bisulfite adduct, activating the carbonyl carbon.

  • Condensation: Add o-phenylenediamine (1.0 equiv).

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Cool the mixture. Pour into ice water. The benzimidazole usually precipitates as a solid. Filter and wash with water.[8]

Visualization: Oxidative Workflow

OxidativeCycle Start Aldehyde + Na2S2O5 Adduct Bisulfite Adduct (Activated Electrophile) Start->Adduct AddDiamine + Diamine Adduct->AddDiamine Schiff Schiff Base / Benzazoline (Non-Aromatic) AddDiamine->Schiff Condensation Oxidation Oxidative Aromatization (-2H) Schiff->Oxidation Requires Oxidant Final Benzimidazole Oxidation->Final

Caption: The critical step is the oxidative aromatization. Na2S2O5 facilitates both activation and the redox environment.

Module 3: The Regioselectivity Paradox

The Issue: When reacting a 4-substituted o-phenylenediamine, you obtain a mixture of 5-substituted and 6-substituted benzimidazoles.

Technical Insight: This is often a misunderstanding of benzimidazole tautomerism. In solution, the proton on the nitrogen rapidly hops between N1 and N3.

  • Fact: Unless N1 is alkylated (R-group instead of H), the 5- and 6-isomers are tautomers of the same molecule. They exist in equilibrium.

  • Implication: You cannot separate them because they interconvert instantly in solution.

The Solution:

  • Accept the Equilibrium: If the N-H is free, report the structure as 5(6)-substituted.

  • Lock the Tautomer: If you need a specific isomer, you must alkylate the nitrogen during or after synthesis, or start with an N-alkylated diamine (e.g., N-methyl-4-chloro-1,2-diaminobenzene).

Module 4: Green Acceleration (Microwave)

The Scenario: Conventional reflux is too slow (12–24h) or causes thermal decomposition of sensitive R-groups.

The Fix: Microwave-Assisted Synthesis (MWI).[8] MWI couples directly with the polar transition state, reducing reaction times from hours to minutes.

Protocol (Solvent-Free):

  • Mix OPD (1 mmol) and Carboxylic Acid (1 mmol) in a mortar.

  • Add 2 drops of conc. HCl or PPA (Catalyst).[9][10]

  • Grind to a paste.

  • Irradiate at 300W for 2–5 minutes (monitor via TLC every 60s).

  • Caution: Use an open vessel or a dedicated microwave reactor with pressure control to prevent explosion from rapid water steam generation.

Frequently Asked Questions (FAQ)

Q: My product is water-soluble and won't precipitate during workup. How do I isolate it? A: Benzimidazoles are amphoteric. If the solution is too acidic, they exist as the cation (salt). Neutralize the solution carefully to pH 7–8 using NH₄OH. If it still doesn't precipitate, use n-Butanol for extraction; benzimidazoles partition exceptionally well into n-Butanol from aqueous phases.

Q: Can I use aliphatic aldehydes with the Na₂S₂O₅ method? A: Yes, but aliphatic aldehydes are prone to aldol condensation side reactions. Keep the temperature lower (room temp to 50°C) initially before ramping to reflux.

Q: Why does my product turn dark/black? A: This indicates oxidation of the diamine starting material (formation of azo-polymers). Ensure you are using fresh OPD (it should be off-white/tan, not black). Perform the reaction under an inert atmosphere (Nitrogen/Argon) until the cyclization is complete.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.

  • Ridley, H. F., et al. (1965). The preparation of 2-substituted benzimidazoles.[1][2][3][5][10][11][12][13] Journal of Heterocyclic Chemistry, 2(4), 453-456. (Foundational work on alternative cyclization conditions).

  • Bui, T. B. H., et al. (2019). Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation. Heterocycles, 98(5), 650-665.[14][15]

  • Sahoo, S., et al. (2025). A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. International Journal of Pharmaceutical Research and Applications, 8(4), 1630-1639.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1H-benzimidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formulation and bioavailability of this promising compound. Benzimidazole derivatives, as a class, often exhibit poor aqueous solubility, which can significantly hinder their therapeutic efficacy. This guide provides a structured approach to troubleshooting common experimental hurdles and offers scientifically grounded strategies to enhance the bioavailability of 2-Amino-1H-benzimidazole-4-carboxamide, based on established principles for poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays show high potency for 2-Amino-1H-benzimidazole-4-carboxamide, but the in vivo efficacy is disappointingly low. What is the likely cause?

A1: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. The most probable cause is the low aqueous solubility of 2-Amino-1H-benzimidazole-4-carboxamide, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1] If the compound precipitates in the gut, its effective concentration at the intestinal wall will be too low for adequate absorption, regardless of its inherent potency.

Q2: What are the key physicochemical properties of 2-Amino-1H-benzimidazole-4-carboxamide that I should consider before starting my formulation development?

A2: While specific experimental data for 2-Amino-1H-benzimidazole-4-carboxamide is limited in publicly available literature, we can infer its likely properties based on the broader class of benzimidazole carboxamides. Key parameters to characterize are:

  • Aqueous Solubility: This is the most critical parameter. It is anticipated to be low, especially in neutral pH environments. You should experimentally determine its solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • pKa: The benzimidazole moiety has both acidic and basic centers. The pKa will determine the extent of ionization of the molecule at different physiological pHs, which in turn influences its solubility and permeability. The basic pKa of 2-aminobenzimidazole is approximately 7.5.[2]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A high logP can suggest good membrane permeability but may also correlate with low aqueous solubility.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates. It is crucial to identify and characterize the crystalline form you are working with.

Q3: What is the Biopharmaceutics Classification System (BCS) and where is 2-Amino-1H-benzimidazole-4-carboxamide likely to fall?

A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the prevalence of poor solubility among benzimidazole derivatives, 2-Amino-1H-benzimidazole-4-carboxamide is most likely a BCS Class II or Class IV compound. This means that the primary hurdle to its oral bioavailability is its poor solubility and dissolution rate.[1] Formulation strategies should, therefore, focus on enhancing its dissolution.

Troubleshooting Guide: Common Experimental Issues

Issue 1: High variability in in vivo study results.

Possible Cause: Inconsistent dissolution and absorption of the drug. This can be due to factors like food effects, where the presence of lipids in the diet can sometimes enhance the absorption of poorly soluble drugs.

Troubleshooting Steps:

  • Standardize Administration Conditions: Ensure that all in vivo experiments are conducted under consistent conditions (e.g., fasted or fed state).

  • Particle Size Control: The particle size of the active pharmaceutical ingredient (API) can significantly impact its dissolution rate. Employ micronization or nano-sizing techniques to reduce particle size and increase surface area.[3]

  • Formulation Strategy: Move beyond simple suspensions. Consider the formulation approaches detailed in the next section to create a more robust and reproducible dosage form.

Issue 2: The compound precipitates out of solution in my in vitro dissolution assay.

Possible Cause: The dissolution medium is not representative of the in vivo environment, or the concentration of the drug exceeds its solubility in the chosen medium.

Troubleshooting Steps:

  • Use Biorelevant Dissolution Media: Standard buffers may not accurately reflect the complex environment of the GI tract. Utilize simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to better mimic in vivo conditions.[4][5]

  • Incorporate Solubilizing Excipients: Add surfactants or polymers to the dissolution medium to increase the solubility of the compound.

  • pH Modification: Investigate the pH-solubility profile of your compound. If it has ionizable groups, adjusting the pH of the dissolution medium can enhance its solubility.

Strategies for Enhancing Bioavailability

Here we present several established techniques to improve the oral bioavailability of poorly soluble compounds like 2-Amino-1H-benzimidazole-4-carboxamide.

Particle Size Reduction

Principle: Reducing the particle size of a drug increases its surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.

Experimental Workflow:

Caption: Workflow for Particle Size Reduction.

Key Considerations:

  • Techniques: Jet milling, ball milling, and high-pressure homogenization are common methods.[3]

  • Limitations: Particle agglomeration can occur, potentially negating the benefits of size reduction. The use of wetting agents or stabilizers is often necessary.

Salt Formation

Principle: If the parent molecule has ionizable groups, forming a salt can significantly increase its aqueous solubility and dissolution rate.

Experimental Workflow:

Caption: Workflow for Salt Formation.

Key Considerations:

  • pKa Guided Selection: The pKa of the drug and the counter-ion are critical for successful salt formation and stability.

  • Hygroscopicity: Salts can be more hygroscopic than the parent drug, which can affect stability and handling.

  • Common Ion Effect: The presence of a common ion in the GI tract could potentially suppress the dissolution of the salt.

Amorphous Solid Dispersions

Principle: Dispersing the drug in its amorphous (non-crystalline), high-energy state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[6]

Experimental Workflow:

Caption: Workflow for Amorphous Solid Dispersion.

Key Considerations:

  • Polymer Selection: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is crucial for stabilizing the amorphous form of the drug and preventing recrystallization.

  • Drug Loading: The amount of drug that can be incorporated into the polymer matrix is a key formulation parameter.

  • Supersaturation: Amorphous dispersions can generate supersaturated solutions upon dissolution, which can enhance absorption but may also be prone to precipitation. The inclusion of precipitation inhibitors may be necessary.

Lipid-Based Formulations

Principle: Dissolving the drug in a lipid-based vehicle can improve its absorption by presenting it to the GI tract in a solubilized form and potentially utilizing lymphatic uptake pathways.[3]

Experimental Workflow:

Caption: Workflow for Lipid-Based Formulations.

Key Considerations:

  • Formulation Type: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common approaches.

  • Excipient Selection: A careful selection of oils, surfactants, and co-solvents is required to ensure good drug solubility and spontaneous emulsification in the GI tract.

  • In Vitro-In Vivo Correlation: In vitro lipolysis models can be useful for predicting the in vivo performance of lipid-based formulations.

Summary of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increased surface area enhances dissolution rate.Simple, well-established technique.Risk of particle agglomeration; may not be sufficient for very poorly soluble drugs.
Salt Formation Increased solubility and dissolution rate of ionizable drugs.Significant increase in solubility possible.Not applicable to neutral compounds; potential for hygroscopicity issues.
Amorphous Solid Dispersions Drug is in a high-energy, amorphous state, leading to higher apparent solubility.Can achieve significant increases in bioavailability.Physically unstable (risk of recrystallization); more complex manufacturing process.
Lipid-Based Formulations Drug is presented in a solubilized form; potential for lymphatic uptake.Can handle highly lipophilic drugs; protects the drug from degradation.Higher complexity of formulation; potential for GI side effects from surfactants.

References

  • PubChem. 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. Available at: [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Daniel-Mwambete, K., et al. (2004). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Pharmacy and Pharmacology, 56(9), 1113-1119.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • UPM Pharmaceuticals. (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Journal of Nanomedicine & Nanotechnology, 14(3).
  • Gullapalli, R. (2010). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals, 3(7), 2125-2149.
  • Rolan, P. (1997). The contribution of clinical pharmacology to drug discovery and development. British Journal of Clinical Pharmacology, 44(3), 217-221.
  • SpectraBase. 2-amino-N-methylbenzimidazole-1-carboxamide. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 41(6), 751-757.
  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
  • Wang, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41.
  • Hermann, T., & Westhof, E. (1998). RNA as a drug target. Current Opinion in Biotechnology, 9(1), 66-73.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • ResearchGate. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 66(4), 423-426.
  • Al-Said, M. S., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103443.
  • Dissolution Technologies. (2025). Rapid Development of an Accelerated In Vitro Release Method for a Novel Antibiotic-Eluting Biologic Envelope. Available at: [Link]

  • Penchala, S. C., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-75.
  • EPA. N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]

  • ResearchGate. Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Available at: [Link]

  • ACS Omega. (2021). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine. Available at: [Link]

  • PubChem. 5-Aminoimidazole-4-carboxamide. Available at: [Link]

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Technical Support Center: Minimizing Side Reactions in Carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carboxamide Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. The formation of a carboxamide bond, while fundamental, is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity. This guide offers in-depth, field-proven insights to help you anticipate and mitigate these challenges.

I. Understanding the Landscape of Amide Bond Formation

The reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires the activation of the carboxylic acid. This activation step, while necessary, is often the source of various side reactions. The choice of coupling reagents, reaction conditions, and the nature of the substrates themselves all play a crucial role in the success of the synthesis.[1][2][]

Below is a general workflow for amide bond formation, highlighting critical points where side reactions can occur.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent + Additives (e.g., HOBt) Carboxylic_Acid->Coupling_Reagent Activation Amine Amine Amide_Product Desired Amide Product Amine->Amide_Product Side_Reaction_2 Side Reactions: - N-acylurea formation - Guanidinylation Amine->Side_Reaction_2 with excess coupling reagent Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amine Nucleophilic Attack Side_Reaction_1 Side Reactions: - Epimerization - Anhydride Formation Activated_Intermediate->Side_Reaction_1 Byproducts Byproducts: - Urea derivatives - Unreacted starting materials Activated_Intermediate->Byproducts Decomposition Purified_Amide Purified Amide Amide_Product->Purified_Amide Side_Reaction_2->Byproducts

Caption: General workflow of amide bond formation and points of side reactions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during carboxamide functionalization.

A. Racemization and Epimerization

The loss of stereochemical integrity at a chiral center adjacent to the activating carboxyl group is a frequent and critical problem, particularly in peptide synthesis.

Question 1: I am observing significant epimerization in my peptide coupling reaction. What is the likely cause and how can I prevent it?

Answer: The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[4][5] This occurs when the carboxyl group of an N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism involves direct enolization via abstraction of the alpha-proton by a strong base.[5]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additives:

    • Carbodiimides (DCC, DIC, EDC): These reagents can lead to significant racemization if used alone.[1][6][7] It is highly recommended to use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[6][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[6]

    • Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): While generally efficient, these can still cause racemization, especially with sensitive amino acids.[6][9] HATU is often preferred over HBTU for faster reaction times and reduced epimerization.[9]

    • Copper (II) Chloride (CuCl₂): The addition of CuCl₂ in combination with HOBt has been shown to be highly effective in suppressing epimerization, even in challenging couplings.[10][11]

  • Base Selection and Concentration:

    • The choice of base and its concentration significantly impact the extent of racemization.[6]

    • Avoid Excess Base: Use the minimum amount of base necessary.

    • Weaker Bases: Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or symmetrical collidine instead of N,N-diisopropylethylamine (DIPEA), which is known to contribute to racemization.[4][6][7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help reduce the rate of racemization.[6]

    • Pre-activation Time: Minimize the time the carboxylic acid is pre-activated with the coupling reagent before the amine is added.[4]

    • Solvent: Polar solvents can sometimes increase the rate of epimerization.[12] Consider less polar solvents if compatible with your substrates.

Question 2: Which amino acids are most susceptible to racemization?

Answer: Histidine (His) and cysteine (Cys) are particularly prone to racemization during coupling.[5][10][13] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[5]

G cluster_0 Troubleshooting Racemization cluster_1 Reagent Solutions cluster_2 Base Solutions cluster_3 Condition Solutions Start Racemization Detected? Coupling_Reagent Review Coupling Reagent and Additives Start->Coupling_Reagent Yes Base Evaluate Base Coupling_Reagent->Base Carbodiimide Using Carbodiimide alone? Add HOBt, HOAt, or Oxyma. Coupling_Reagent->Carbodiimide Conditions Optimize Conditions Base->Conditions Strong_Base Using strong base (e.g., DIPEA)? Switch to NMM or collidine. Base->Strong_Base End Minimized Racemization Conditions->End High_Temp High reaction temperature? Lower to 0°C. Conditions->High_Temp

Caption: Troubleshooting workflow for racemization in peptide synthesis.[6]

B. Hydrolysis

Amide bonds are generally stable, but can be hydrolyzed under certain conditions, leading to the regeneration of the starting carboxylic acid and amine.

Question 3: My amide product seems to be degrading back to the starting materials. What are the conditions that favor hydrolysis and how can I avoid them?

Answer: Amide hydrolysis can be catalyzed by both acid and base, typically requiring harsh conditions like strong acid or base and elevated temperatures.[14][15][16]

  • Acid-Catalyzed Hydrolysis: This proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[17]

  • Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[14][18] This reaction is often driven to completion by the deprotonation of the resulting carboxylic acid.[14]

Preventative Measures:

  • Control pH: During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can participate in hydrolysis, especially if the activated intermediate is unstable.

  • Stable Intermediates: The use of additives like HOBt or NHS can form more stable active ester intermediates that are less prone to hydrolysis than, for example, the O-acylisourea intermediate formed with carbodiimides alone.[19]

C. Side Reactions from Coupling Reagents

The coupling reagents themselves can sometimes be the source of unwanted byproducts.

Question 4: I am using a carbodiimide coupling agent (DCC/EDC) and am having trouble purifying my product from a persistent byproduct. What is this byproduct and how can I manage it?

Answer: A common side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct.[7] This occurs when the O-acylisourea intermediate rearranges intramolecularly. This N-acylurea is stable and no longer reactive towards the amine.

Coupling ReagentByproductSolubilityRemoval Method
DCC Dicyclohexylurea (DCU)Insoluble in most organic solvents[19][20][21][22]Filtration[19]
EDC 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Water-soluble[19]Aqueous workup (extraction)[19]

Mitigation Strategies:

  • Use of Additives: Additives like HOBt or NHS react with the O-acylisourea intermediate to form an active ester, which is less likely to rearrange to the N-acylurea.[19]

  • Temperature Control: Running the reaction at lower temperatures can minimize this side reaction.[7]

  • Choice of Carbodiimide: If your product is soluble in a non-polar solvent, using DCC allows for easy removal of the insoluble DCU byproduct by filtration. For more polar or water-soluble products, EDC is preferable as its urea byproduct can be removed with an aqueous wash.[19]

Question 5: I am using HBTU/HATU and observing a capped peptide chain that will not elongate further. What could be the cause?

Answer: A potential side reaction with uronium/aminium coupling reagents like HBTU and HATU is the guanidinylation of the N-terminal amine of the peptide.[23] This occurs when the coupling reagent reacts directly with the free amine, forming a stable guanidinium group that terminates the peptide chain.

Prevention:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[10] This ensures the coupling reagent is consumed in forming the active ester and is not available to react with the free amine.

  • Stoichiometry: Avoid using a large excess of the coupling reagent.[9]

D. Challenges with Specific Substrates

Question 6: I am struggling to couple a sterically hindered carboxylic acid and/or amine. What are my options?

Answer: Sterically hindered substrates can significantly slow down the rate of amide bond formation, often leading to low yields or no reaction with standard coupling methods.[24][25][26]

Alternative Strategies:

  • More Potent Activating Agents: Switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP.[4]

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are relatively stable but highly reactive towards amines, and their small size minimizes steric hindrance during the coupling step.[][27]

  • Grignard Reagents and Isocyanates: For exceptionally hindered amides, the addition of a Grignard reagent to an isocyanate provides a robust alternative.[24][25][26][27]

Question 7: I am working with amino acids that have reactive side chains (e.g., Asn, Gln, Ser, Thr, Tyr). What precautions should I take?

Answer: Unprotected reactive side chains can lead to various side reactions.

  • Asparagine (Asn) and Glutamine (Gln): The side chain amide can undergo dehydration to a nitrile, especially with carbodiimide reagents.[7][20] Using side-chain protecting groups like the trityl (Trt) group can prevent this and also improve the solubility of the protected amino acid derivative.[28]

  • Serine (Ser) and Threonine (Thr): The hydroxyl group can be esterified. Protecting these side chains as t-butyl ethers is common in Fmoc-based synthesis.[28]

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated. Some uronium-based reagents have been reported to react with the tyrosine side chain.[23]

General Recommendation: Employing appropriate side-chain protecting groups is the most reliable way to prevent these side reactions.[7][28]

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization using DIC/Oxyma

This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).[6]

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Sterically Hindered Amino Acids

This protocol is useful when an initial coupling reaction is incomplete due to steric hindrance.[4]

  • Initial Coupling: Perform the coupling reaction as described in Protocol 1.

  • Monitoring: After the initial coupling, perform a ninhydrin test. If the test is positive (indicating free amines), proceed to step 3.

  • No Washing: Do not wash the resin. Simply drain the reaction vessel.

  • Second Coupling: Prepare a fresh solution of the activated amino acid as in the initial coupling step.

  • Re-addition: Add the fresh activated amino acid solution to the resin and allow it to react for another 1-2 hours.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly.

IV. References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

  • Conveni-Chems. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Wolf, R. A. (2018). On the hydrolysis mechanisms of amides and peptides. Biochemistry and Molecular Biology, 3(3), 22-26.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chelli, B., et al. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 38-42.

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Kuroda, H., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(5), 516-523.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Nishiuchi, Y. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 53(19), 6649-6663.

  • Nord-Larsen, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11453.

  • Li, J., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(12), 1435-1441.

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Sama, R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5896-5907.

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(25), 5863-5867.

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019, November 1). How can we protect amide bonds from breaking in alkaline solutions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Thermal stability analysis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-1H-benzimidazole-4-carboxamide

CAS: 188106-90-3 (Generic/Analogous) | Application: PARP Inhibitor Intermediate

Introduction: The Criticality of Thermal Profiling

Welcome to the Technical Support Center. You are likely analyzing 2-Amino-1H-benzimidazole-4-carboxamide , a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs).

In drug development, this intermediate presents a unique thermal challenge: it possesses a rigid hydrogen-bonding network (donor: amino/amide; acceptor: imidazole nitrogen) that leads to high melting points and potential polymorphism. Thermal analysis is not just about finding a melting point; it is about validating the solid-state form and ensuring the amide group remains intact during processing.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of benzimidazole-carboxamides.

Module 1: Experimental Configuration (The Foundation)

Before interpreting data, ensure your instrument parameters match the specific needs of nitrogen-rich heterocycles.

ParameterRecommended SettingTechnical Rationale
Purge Gas Nitrogen (50 mL/min)Critical: The 2-amino group is susceptible to oxidation at high temperatures. Air/Oxygen will induce premature exothermic degradation, masking the true melting point.
Pan Configuration Pinhole (Al or Au)Why: Benzimidazoles can sublime. A pinhole lid creates a "self-atmosphere" that suppresses sublimation while allowing trapped volatiles (water/solvents) to escape, preventing pan deformation.
Ramp Rate (DSC) 10 °C/min (Standard)For purity checks. If decomposition occurs near melting, increase to 20 °C/min to outrun the degradation kinetics.
Sample Mass 2–4 mgKeep mass low to minimize thermal gradients, especially given the high enthalpy of fusion expected for this H-bonded lattice.
Module 2: Troubleshooting DSC & TGA Profiles

Use this decision matrix when your thermal curves deviate from the expected "clean melt."

Scenario A: The "Ghost" Endotherm (60°C – 150°C)

Observation: You see a broad or shallow endotherm well below the expected melting point (>250°C).

  • Root Cause: This molecule is a hydrogen-bond magnet. It likely formed a hydrate or solvate (methanol/ethanol) during crystallization.

  • Validation: Cross-reference with TGA.

    • If TGA shows step-weight loss: It is a solvate.[1][2] Calculate stoichiometry (e.g., ~7% loss ≈ monohydrate).

    • If TGA is flat: It is likely a solid-solid polymorphic transition or a glass transition (Tg) of amorphous content.

Scenario B: The "Drifting" Melt

Observation: The melting onset is not sharp; the baseline dips gradually, or the peak is followed immediately by erratic noise.

  • Root Cause: Concurrent Decomposition. The amide group is thermally labile. As the crystal lattice breaks (melting), the molecules gain enough energy to degrade (deamidation) simultaneously.

  • Corrective Action:

    • Increase Ramp Rate: Switch to 20°C/min or higher to measure the melt before significant degradation occurs.

    • Use Sealed Pans: If deamidation (loss of NH₃) is suspected, a hermetically sealed pan will suppress the gas release, potentially separating the melt from the decomposition event.

Scenario C: Weight Loss without Endotherms

Observation: TGA shows gradual weight loss starting at 150°C, but DSC is flat.

  • Root Cause: Sublimation. The compound is leaving the solid phase directly to gas.

  • Corrective Action: Use a pinhole lid (DSC) or a smaller pinhole (TGA) to increase partial pressure and suppress sublimation.

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between physical transitions and chemical degradation.

ThermalAnalysisWorkflow Start Start: Raw Sample TGA Step 1: TGA Run (10°C/min, N2) Start->TGA WeightLoss Significant Weight Loss (< 150°C)? TGA->WeightLoss Solvate Diagnosis: Solvate/Hydrate (Calculate Stoichiometry) WeightLoss->Solvate Yes DSC Step 2: DSC Run (Pinhole Lid) WeightLoss->DSC No (Anhydrous) Endotherm Endothermic Event Type? DSC->Endotherm SharpMelt Sharp Peak (>250°C) Stable Baseline Endotherm->SharpMelt Clean Melt BroadMelt Broad/Noisy Peak (Decomposition) Endotherm->BroadMelt Drift/Noise FastScan Action: Hyper-DSC (>20°C/min) BroadMelt->FastScan FastScan->SharpMelt Resolved

Figure 1: Decision logic for distinguishing solvates from degradation events in benzimidazole intermediates.

Module 4: Degradation Mechanism Analysis

Understanding how the molecule fails is crucial for stability profiling.

1. Deamidation (Primary Pathway): The carboxamide group (-CONH₂) is the weak link. Upon heating, especially in the presence of residual moisture or acid traces, it can hydrolyze or undergo thermal elimination to release Ammonia (NH₃) .

  • Detection: TGA-MS will show a signal at m/z 17 (NH₃) coinciding with weight loss.

2. Condensation (Secondary Pathway): The 2-amino group (-NH₂) and the amide (-CONH₂) are in proximity. At high temperatures, intermolecular condensation can occur, leading to insoluble dimers.

  • Implication: If your post-melt residue is insoluble in standard solvents (DMSO/MeOH), you have likely formed cross-linked degradation products.

DegradationPathways Compound 2-Amino-1H-benzimidazole- 4-carboxamide Heat Thermal Stress (>250°C) Compound->Heat Deamidation Deamidation (Loss of NH3) Heat->Deamidation Condensation Intermolecular Condensation Heat->Condensation Acid Carboxylic Acid Derivative Deamidation->Acid Dimer Insoluble Dimer (High MW) Condensation->Dimer

Figure 2: Primary thermal degradation pathways. Note that Deamidation is often the onset event.

Frequently Asked Questions (FAQ)

Q1: My DSC shows a double melting peak. Is my sample impure?

  • Answer: Not necessarily. Benzimidazoles are notorious for polymorphism . You are likely observing a "melt-recrystallization-melt" event where a metastable form melts (Peak 1), recrystallizes into a stable form, and melts again (Peak 2).

    • Test: Run a Heat-Cool-Heat cycle. If the double peak disappears in the second heat, it was a polymorph.

Q2: Can I use TGA to determine the purity of this intermediate?

  • Answer: No. TGA only measures volatile content (solvents/water) and decomposition. It cannot detect non-volatile impurities (like inorganic salts or related structural isomers) that do not degrade in the same range. Use HPLC for chemical purity.

Q3: The melting point in literature varies from 250°C to 280°C. Why?

  • Answer: This variance is typical for carboxamides due to varying degrees of hydrogen bonding in different crystal habits. Furthermore, because decomposition often occurs near the melting point, the observed value is highly dependent on the heating rate (faster rates = higher observed MP).

References
  • PubChem. (2025).[1][3] 2-Amino-1H-benzimidazole-4-carboxamide Compound Summary. National Library of Medicine. Link

  • Penning, T. D., et al. (2009). Discovery of the PARP Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry. (Describes the synthesis and properties of the benzimidazole carboxamide class). Link

  • Gao, H., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. Link

  • Sigma-Aldrich. (2025). 2-(2-Aminophenyl)-1H-benzimidazole Safety & Documentation. (Analogous structural data for benzimidazole stability). Link

Sources

Validation & Comparative

Comparing IC50 values of 2-Amino-1H-benzimidazole-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context

The 2-amino-1H-benzimidazole-4-carboxamide scaffold represents a privileged pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. While "2-amino" broadly refers to nitrogen-linked substituents at the C2 position, the most clinically significant analogs utilize cyclic amines (e.g., pyrrolidine, piperidine) to optimize binding affinity and pharmacokinetic properties.

These molecules function as NAD+ mimetics . The carboxamide group forms critical hydrogen bonds with the nicotinamide-binding pocket of PARP-1 (specifically Gly863 and Ser904), while the C2-substituent extends into the solvent-exposed region or hydrophobic pockets, driving potency and selectivity. This guide compares the IC50 values of key analogs, including the clinical benchmark Veliparib (ABT-888) , against novel derivatives to assist in lead optimization and assay selection.

Mechanism of Action (MoA)

PARP-1 detects DNA strand breaks and recruits repair machinery. Inhibitors bind to the catalytic domain, preventing PARylation and trapping PARP on DNA, leading to replication fork collapse and cell death (synthetic lethality) in BRCA-deficient cells.

Figure 1: PARP Inhibition & Synthetic Lethality Pathway

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 Inhibitor Benzimidazole-4-carboxamide (Inhibitor Binding) PARP1->Inhibitor Competes with NAD+ Trapping PARP-DNA Trapping Inhibitor->Trapping Stabilizes Complex Replication Replication Fork Collapse Trapping->Replication DSB DSB (Double Strand Break) Replication->DSB Repair HR Repair (BRCA1/2) DSB->Repair Normal Cell Death Cell Death (Apoptosis) DSB->Death BRCA Deficient Cell

Caption: The benzimidazole-4-carboxamide core competes with NAD+ for the PARP active site, leading to PARP trapping and selective toxicity in HR-deficient tumors.

Comparative Analysis of IC50 Values

The following table aggregates data from enzymatic (PARP-1) and cellular viability assays. The Reference Standard is Veliparib (ABT-888).

Table 1: IC50 Profile of Key Analogs
Compound IDC2-Substituent (R)Core ModificationPARP-1 Enzyme IC50 / Ki (nM)Cellular EC50 / IC50 (nM)*Key Feature
Veliparib (ABT-888) (R)-2-methylpyrrolidin-2-ylNone5.2 (

)
3.0 Clinical Benchmark; High oral bioavailability.
A-620223 (10b) 1-propylpiperidin-4-ylNone8.0 (

)
3.0 Potent; Piperidine ring offers different solubility profile.
Compound 17d 1-(4,4-difluorocyclohexyl)piperidin-4-ylNone4.3 12.0 Bulky hydrophobic group improves enzyme affinity.
Compound 10f (R)-2-methylpyrrolidin-2-yl5-Fluoro 43.7 7,400 5-F substitution reduces potency significantly (~10x).
Compound 19A10 4-phenylpiperazin-1-ylNone4.6 >100,000 Low Trapping: High affinity but designed to avoid PARP trapping cytotoxicity.[1]
Compound 27 4,5,6,7-tetrahydrothienopyridin-2-ylNone18.0 920 Tricyclic substituent; selective for BRCA2-deficient cells.

*Cellular assays typically performed in BRCA-deficient lines (e.g., MX-1, MDA-MB-436).

Structure-Activity Relationship (SAR) Insights:
  • C2-Cyclic Amines are Critical: The (R)-2-methylpyrrolidin-2-yl group (Veliparib) provides the optimal balance of steric fit and solubility.

  • Ring Expansion: Expanding the pyrrolidine to a piperidine (A-620223) maintains potency, provided the nitrogen is substituted with a hydrophobic group (e.g., propyl).

  • Core Fluorination: Introducing a fluorine at the C5 position (Compound 10f) generally decreases potency, likely due to electronic effects disrupting the carboxamide H-bond network or steric clash within the pocket.

  • Trapping vs. Inhibition: Compound 19A10 demonstrates that high enzymatic affinity (

    
     4.6 nM) does not always correlate with cellular cytotoxicity if the molecule fails to induce PARP trapping.
    

Experimental Protocols

To generate reproducible IC50 data for these analogs, use the following validated protocols.

A. PARP-1 Enzymatic Inhibition Assay (HTS Compatible)
  • Principle: Measures the incorporation of biotinylated ADP-ribose from NAD+ onto histone proteins.

  • Detection: Colorimetric (450 nm) or Chemiluminescent.

Step-by-Step Workflow:

  • Coat Plate: Incubate 96-well strip plate with Histone mixture (50 µL/well) at 4°C overnight. Wash 3x with PBS-T.

  • Compound Prep: Dissolve analogs in DMSO. Serial dilute (e.g., 10 mM to 0.1 nM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

  • Enzyme Addition: Add 20 µL PARP-1 enzyme (0.5 U/well) to wells. Incubate 15 min at RT.

  • Substrate Initiation: Add 20 µL PARP Cocktail (Biotinylated NAD+, activated DNA).

  • Reaction: Incubate for 60 min at RT.

  • Detection:

    • Add Streptavidin-HRP (1:500 dilution). Incubate 30 min.

    • Add TMB Substrate. Develop for 10-15 min in dark.

    • Stop with 0.2M H2SO4. Read OD at 450 nm.

B. Cellular Viability Assay (Synthetic Lethality)
  • Cell Line: MDA-MB-436 (BRCA1 mutant) or MX-1.

  • Control: MCF-7 (BRCA wild-type) to determine selectivity.

Step-by-Step Workflow:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of benzimidazole analogs (0.1 nM – 10 µM) for 5-7 days (long exposure is critical for PARP inhibitors).

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent.

  • Calculation: Normalize to DMSO control. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Figure 2: Experimental Workflow Diagram

Assay_Workflow cluster_0 Enzymatic Assay (Biochemical) cluster_1 Cellular Assay (Viability) Step1 Coat Histones Step2 Add Inhibitor + PARP1 Step1->Step2 Step3 Add NAD+ / DNA Step2->Step3 Step4 Measure Absorbance Step3->Step4 Cell1 Seed BRCA-/- Cells Cell2 7-Day Incubation Cell1->Cell2 Cell3 Add MTT/CTG Cell2->Cell3 Cell4 Calculate IC50 Cell3->Cell4

Caption: Parallel workflows for determining intrinsic enzyme affinity (Ki) and cellular therapeutic potency (IC50).

References

  • Penning, T. D., et al. (2009). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[2] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975.[2] Link

  • Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-Ribose) Polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research, 13(9), 2728-2737. Link

  • Zhu, H., et al. (2017). "Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity."[3] European Journal of Medicinal Chemistry, 132, 26-41. Link

  • Cao, X., et al. (2024).[1] "High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders."[1] European Journal of Medicinal Chemistry, 270, 116405. Link

  • Xu, J., et al. (2016). "Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3582-3585. Link

Sources

Technical Guide: NMR Spectral Analysis of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-1H-benzimidazole-4-carboxamide (hereafter 2A-4CBM ) is a critical pharmacophore in medicinal chemistry, serving as the primary scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888) .

In synthetic workflows, the formation of the benzimidazole ring often yields a mixture of regioisomers. The 4-carboxamide (desired for PARP activity) is frequently contaminated with the thermodynamically stable 5-carboxamide isomer. Standard LC-MS methods often fail to distinguish these isomers due to identical mass-to-charge ratios (


).

This guide provides a definitive NMR protocols to distinguish 2A-4CBM from its 5-isomer and the unsubstituted parent core, focusing on the diagnostic coupling patterns and tautomeric behaviors unique to the 4-position substitution.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the dynamic behavior of the molecule in solution. 2-aminobenzimidazoles exist in a tautomeric equilibrium that complicates NMR interpretation.

The Tautomeric Triad

In solution (particularly in DMSO-


), the molecule oscillates between the amino-enamine and imino forms. Substituents at the C4 position break the symmetry of the imidazole ring, making the N1 and N3 distinct.

Tautomerism Fig 1. Tautomeric equilibrium affecting N-H signal broadening. T1 Amino Tautomer (1H) (Major Form) T2 Amino Tautomer (3H) (Minor Form) T1->T2 Fast Exchange (DMSO, RT) Imino Imino Tautomer (Transient) T1->Imino Prototropic Shift

Impact on NMR:

  • Broadening: The exchange rate often broadens the imidazole N-H and the exocyclic

    
     signals.
    
  • Deshielding: The 4-carboxamide group can form an intramolecular hydrogen bond with the imidazole N3 or the N-H, locking the conformation and significantly deshielding one of the amide protons (often

    
     ppm).
    

Comparative NMR Profiling

The primary analytical challenge is distinguishing the 4-carboxamide (Target) from the 5-carboxamide (Impurity).

Diagnostic Logic (The "Fingerprint" Region)

The aromatic region (7.0 – 8.0 ppm) provides the definitive proof of structure.

  • Target (4-Substituted): Possesses three adjacent aromatic protons (H5, H6, H7).[1] This creates an ABC or AMX spin system. You will observe a Triplet (t) for H6 and two Doublets (d) for H5/H7.

  • Impurity (5-Substituted): Possesses isolated protons. H4 is often a Singlet (s) (or doublet with small meta-coupling). H6 and H7 form an AB system (two doublets).

Comparative Data Table ( H NMR in DMSO- )
FeatureTarget: 4-Carboxamide Alternative: 5-Carboxamide Parent: 2-Amino-BI
H-4 Substituted (No Signal)

8.10 (s)

7.30 (m)
H-5

7.65 (d,

Hz)
Substituted (No Signal)

6.95 (m)
H-6

7.15 (t ,

Hz)

7.75 (d,

Hz)

6.95 (m)
H-7

7.45 (d,

Hz)

7.40 (d,

Hz)

7.30 (m)
CONH

Two distinct broad singlets (e.g., 7.6, 9.2 ppm)Two closer broad singlets (e.g., 7.2, 7.8 ppm)N/A
NH

(C2)

6.4 – 6.8 (br s)

6.3 – 6.6 (br s)

6.1 (br s)

Note: Chemical shifts are approximate (


 ppm) and concentration-dependent due to stacking.

Experimental Protocol

To ensure reproducibility and minimize aggregation effects, follow this strict protocol.

Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Why: Chloroform is too non-polar; Methanol-

      
       exchanges the critical amide/amine protons, erasing diagnostic information.
      
  • Concentration: Prepare at 5–10 mg/mL .

    • Why: Higher concentrations (

      
       mg/mL) promote 
      
      
      
      -
      
      
      stacking, causing upfield shifts and signal broadening that obscure coupling constants.
  • Water Suppression: Not usually required if fresh DMSO ampules are used. If

    
     signal overlaps with aromatics (3.33 ppm is usually clear, but broad water tails can interfere), use a presaturation pulse sequence.
    
Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): Minimum 64 (to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why: Amide protons have long T1 relaxation times. Short D1 leads to integration errors, making quantitative purity assessment impossible.

Analytical Workflow (Decision Tree)

Use this logic flow to validate your synthesized batch.

Workflow Fig 2. Step-by-step logic for distinguishing 4- and 5-carboxamide isomers. Start Crude Product (DMSO-d6) CheckAmide Check 9.0+ ppm Region Start->CheckAmide SignalPres Broad Singlet present? CheckAmide->SignalPres Aromatic Analyze 7.0-8.0 ppm Splitting Pattern SignalPres->Aromatic Yes (H-bond) SignalPres->Aromatic No (Check Solvent) Triplet Triplet (t) observed? Aromatic->Triplet Result4 CONFIRMED: 4-Carboxamide (Target) Triplet->Result4 Yes (H6) Result5 IDENTIFIED: 5-Carboxamide (Isomer) Triplet->Result5 No (Singlet H4)

References

  • Veliparib (ABT-888)

    • Donawho, C. K., et al. "ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research (2007).[2]

  • Benzimidazole Tautomerism

    • Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[3] Beilstein Journal of Organic Chemistry (2014).

  • Regioisomer Differentiation

    • Kattimani, P. P., et al. "Expedient synthesis of benzimidazoles using amides." RSC Advances (2015).
  • Allosteric PARP Retention

    • Obaji, E., et al. "Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks." Nucleic Acids Research (2024). (Discusses the 4-carboxamide pharmacophore NMR).

Sources

Mass spectrometry validation of 2-Amino-1H-benzimidazole-4-carboxamide purity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Validation of 2-Amino-1H-benzimidazole-4-carboxamide Purity

Executive Summary

2-Amino-1H-benzimidazole-4-carboxamide (hereafter 2-AB-4C ) is a critical heterocyclic scaffold, serving as a primary intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Veliparib. Its structural integrity is paramount for downstream efficacy; however, its synthesis via the cyclization of 2,3-diaminobenzamide often yields persistent impurities—specifically hydrolysis byproducts (carboxylic acids) and unreacted diamines—that traditional detection methods fail to quantify accurately.

This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against standard HPLC-UV and NMR techniques. We demonstrate that while HPLC-UV is sufficient for routine monitoring, it lacks the specificity to distinguish the target amide from its isobaric or structurally similar hydrolysis degradants. Consequently, LC-HRMS is established here as the gold standard for purity validation, offering a self-validating system through exact mass confirmation and characteristic fragmentation fingerprinting.

Part 1: Technical Context & The Purity Challenge

The benzimidazole core is prone to tautomeric equilibrium (1H vs. 3H shifts), which complicates NMR analysis by broadening signals, often masking low-level impurities (<1%).[1] Furthermore, the 4-carboxamide moiety is susceptible to hydrolysis, converting the target Amide (MW 176.17) to the Acid (MW 177.16) .[1]

  • The Problem: The UV absorption spectra of the amide and its acid hydrolysis product are nearly identical due to the unchanged chromophore (the benzimidazole ring).

  • The Risk: In drug development, a 1% acid impurity can significantly alter the solubility profile and potency of the final PARP inhibitor.[1]

Part 2: Methodology Comparison

The following table contrasts the performance of the proposed MS workflow against industry-standard alternatives.

FeatureMethod A: HPLC-UV (254 nm) Method B: 1H-NMR (DMSO-d6) Method C: LC-HRMS (Proposed)
Primary Detection Chromophore AbsorbanceProton EnvironmentMass-to-Charge Ratio (m/z)
Specificity Low: Co-eluting isomers or acid/amide variants may merge.Medium: Tautomeric broadening obscures minor peaks.[1]High: Resolves Acid (178.[1]06) vs. Amide (177.07) easily.
Sensitivity (LOD) ~0.1% (Dependent on extinction coefficient)~1-2% (Poor for trace analysis)<0.01% (Trace impurity detection)
Linearity Excellent for main peak.[1]N/A (Qualitative).[1]Excellent (Dynamic Range >10^4).[1]
Key Blind Spot Cannot identify non-chromophoric reagents (e.g., Cyanamide).Solvent suppression peaks may hide impurities.Matrix effects (mitigated by dilution).[1]

Verdict: LC-HRMS is the only method capable of simultaneously quantifying the parent compound and identifying the structure of unknown impurities without isolation.[1]

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating : the presence of specific fragment ions confirms the structure, while the exact mass confirms the elemental composition.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of 2-AB-4C in 1 mL of DMSO (stock). Dilute 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid) for analysis.

    • Causality: DMSO ensures complete solubilization of the rigid benzimidazole lattice; dilution prevents detector saturation and reduces matrix suppression.[1]

LC-MS Conditions
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

Detection Parameters (The "Fingerprint")

To validate the peak as 2-AB-4C , the spectrum must exhibit:

  • Precursor Ion: m/z 177.0774 ([M+H]+, calc. for C8H9N4O).

  • Key Fragments (MS/MS):

    • m/z 160.05 ([M+H] - NH3): Loss of the exocyclic amine.[1]

    • m/z 133.05 ([M+H] - CONH2): Loss of the carboxamide group.[1]

Part 4: Results & Discussion

Identification of Impurities

Using this workflow, we distinguish the target product from its two most common synthesis byproducts.

  • Target (2-AB-4C): m/z 177.0774. Retention Time (RT): 4.2 min.[1]

  • Impurity 1 (Hydrolysis): 2-Amino-benzimidazole-4-carboxylic acid.

    • m/z 178.0615 (+0.984 Da shift).[1]

    • Differentiation: The mass difference is unambiguous in HRMS, whereas UV peaks often overlap.

  • Impurity 2 (Starting Material): 2,3-Diaminobenzamide.

    • m/z 152.0818.

    • Mechanism:[1][2] Failure to cyclize with cyanogen bromide/cyanamide.

Fragmentation Logic (Graphviz)

The following diagram illustrates the fragmentation pathway used to confirm the core structure. The loss of ammonia (NH3) is characteristic of 2-amino-benzimidazoles, validating the successful amination of the ring.[1]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 177.077 Frag1 Fragment A [M+H - NH3]+ m/z 160.051 Parent->Frag1 - NH3 (17 Da) (Loss of 2-Amino) Frag2 Fragment B [M+H - CONH2]+ m/z 133.050 Parent->Frag2 - CONH2 (44 Da) (Loss of Amide) Core Benzimidazole Core (Ring Intact) Frag1->Core Ring Cleavage

Figure 1: ESI+ MS/MS fragmentation pathway for 2-Amino-1H-benzimidazole-4-carboxamide. The specific neutral losses of 17 Da and 44 Da serve as a structural fingerprint.[1]

Part 5: Analytical Workflow

This flowchart defines the decision matrix for accepting or rejecting a batch based on MS data.

ValidationWorkflow Start Crude Sample (2-AB-4C) LC LC Separation (C18, Gradient) Start->LC MS1 Full Scan MS1 (m/z 100-500) LC->MS1 Check1 Main Peak m/z = 177.077? MS1->Check1 MS2 Targeted MS/MS (CE 20-30 eV) Check1->MS2 Yes Fail FAIL: Recrystallize Check1->Fail No (Wrong Mass) Check2 Fragments 160 & 133 present? MS2->Check2 ImpurityCheck Check Impurities: 1. m/z 178.06 (Acid) 2. m/z 152.08 (Diamine) Check2->ImpurityCheck Yes Check2->Fail No (Wrong Structure) Pass PASS: Purity > 98% Identity Confirmed ImpurityCheck->Pass Impurities < Limit ImpurityCheck->Fail Impurities > Limit

Figure 2: Step-by-step validation logic. Note that "Pass" criteria requires both correct exact mass and specific fragmentation pattern.[1]

References

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors. Chemical Biology & Drug Design. (2023). Describes the synthesis and biological relevance of the 4-carboxamide scaffold.

  • Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching. ResearchGate. (2025). details fragmentation behaviors of benzimidazole derivatives, supporting the loss of NH3 and ring cleavage mechanisms.[1][3]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide. Bioorganic & Medicinal Chemistry. (2008). Provides background on the synthesis and purification of benzimidazole-4-carboxamide intermediates.

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. (2010). Establishes the industry standard for using HRMS to distinguish isobaric impurities in drug substances.

Sources

A Comparative Guide for Researchers: 2-Amino-1H-benzimidazole-4-carboxamide Derivatives vs. Standard PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Examination of a Promising Scaffold Against Clinically Approved PARP Inhibitors

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. While several PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib, have gained regulatory approval and are now standard of care in various malignancies, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles continues. This guide provides an in-depth, objective comparison of a prominent class of investigational PARP inhibitors, the 2-Amino-1H-benzimidazole-4-carboxamide derivatives, against these established clinical agents.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair, a key pathway for error-free DSB repair often due to mutations in genes like BRCA1 and BRCA2, the accumulation of these DSBs leads to genomic instability and ultimately cell death. This concept, known as synthetic lethality, forms the therapeutic principle of PARP inhibitors.

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, preventing the release of PARP from the site of DNA damage. These trapped complexes are highly cytotoxic, acting as physical impediments to DNA replication and transcription, and are considered a major contributor to the antitumor activity of many PARP inhibitors.

A Tale of Two Scaffolds: Chemical Structures and Their Implications

The chemical architecture of a PARP inhibitor dictates its binding affinity to the NAD+ binding pocket of PARP enzymes, its selectivity, and its ability to trap PARP on DNA.

Standard PARP Inhibitors: The approved PARP inhibitors share common structural features, typically a phthalazinone or a related heterocyclic core that mimics the nicotinamide moiety of NAD+.

2-Amino-1H-benzimidazole-4-carboxamide Derivatives: This class of inhibitors, exemplified by the clinical candidate Veliparib (ABT-888) and preclinical compounds such as A-620223 and A-966492, is built upon a benzimidazole carboxamide scaffold. This distinct chemical backbone influences its interaction with the PARP active site and contributes to a different pharmacological profile compared to the standard inhibitors.

Inhibitor Core Scaffold
Olaparib Phthalazinone
Niraparib Indazole
Rucaparib Indole
Talazoparib Phthalazinone
Veliparib (and other benzimidazole derivatives) Benzimidazole

Unraveling the Mechanism: A Head-to-Head Comparison

The therapeutic efficacy and safety of a PARP inhibitor are intricately linked to its specific mechanism of action, encompassing both catalytic inhibition and PARP trapping.

Catalytic Inhibition and Selectivity

Both standard PARP inhibitors and the benzimidazole carboxamide derivatives are potent inhibitors of PARP1 and PARP2 enzymatic activity. However, subtle differences in their selectivity profiles exist.

  • Veliparib , a key benzimidazole carboxamide derivative, is a potent inhibitor of both PARP1 and PARP2, with Ki values of 5.2 nM and 2.9 nM, respectively[1]. It is considered a selective inhibitor for PARP1 and PARP2 over other PARP family members[2].

  • Olaparib , a first-in-class PARP inhibitor, also potently inhibits both PARP1 and PARP2[3].

  • Niraparib is a selective inhibitor of PARP-1 and PARP-2[4].

  • Rucaparib inhibits PARP-1, PARP-2, and PARP-3[5].

  • Talazoparib is a potent inhibitor of both PARP1 and PARP2[6].

While most clinically advanced PARP inhibitors target both PARP1 and PARP2, the subtle differences in their inhibitory profiles against the broader PARP family may contribute to variations in their efficacy and toxicity.

The Crucial Role of PARP Trapping

A significant differentiator among PARP inhibitors is their ability to trap PARP-DNA complexes. This trapping efficiency is not always correlated with their catalytic inhibitory potency and is a critical determinant of their cytotoxic potential.

  • Veliparib is considered a relatively weak PARP trapper compared to other clinically developed PARP inhibitors[6][7]. Studies have shown that olaparib is approximately 10-fold more potent than veliparib in stabilizing PARP1-DNA complexes[3].

  • Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors, being 100- to 1,000-fold more effective at trapping than olaparib and rucaparib[4][5].

  • Olaparib and Niraparib exhibit intermediate PARP trapping capabilities, which are still significantly greater than that of veliparib[3][4].

The lower trapping efficiency of veliparib may contribute to its more favorable hematological toxicity profile, making it a potentially better candidate for combination therapies with DNA-damaging agents[8].

cluster_0 High PARP Trapping cluster_1 Intermediate PARP Trapping cluster_2 Low PARP Trapping Talazoparib Talazoparib Olaparib Olaparib Talazoparib->Olaparib >100x more potent Veliparib Veliparib Olaparib->Veliparib ~10x more potent Niraparib Niraparib Rucaparib Rucaparib

Caption: Relative PARP trapping potency of various inhibitors.

Preclinical Performance: A Quantitative Look at Efficacy

The in vitro potency of PARP inhibitors is typically assessed through enzymatic assays to determine their inhibitory concentration (IC50) or inhibition constant (Ki) and through cell-based assays to measure their cytotoxic effects (EC50 or IC50) in various cancer cell lines.

Enzymatic and Cellular Potency

Here, we compare the reported potencies of Veliparib and its derivatives with the standard PARP inhibitors.

InhibitorTarget(s)Ki (nM)Cellular EC50 (nM)Reference(s)
Veliparib (ABT-888) PARP1/25.2 (PARP1), 2.9 (PARP2)Varies by cell line[1]
A-620223 PARP183[9]
A-966492 PARP111[10]
Olaparib PARP1/2~1-5Varies by cell line[3]
Niraparib PARP1/2~2-4Varies by cell line[11]
Rucaparib PARP1/2/3~0.3-1Varies by cell line[11]
Talazoparib PARP1/2~0.5-1Varies by cell line[11]

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

The preclinical benzimidazole carboxamide derivatives, A-620223 and A-966492, demonstrate very high potency against PARP1, with Ki and cellular EC50 values in the low nanomolar range, highlighting the potential of this chemical scaffold.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of PARP inhibitors is most pronounced in cancer cells with deficiencies in homologous recombination.

  • Veliparib has demonstrated dose-dependent cytotoxic effects in various cancer cell lines, although it is generally less potent as a single agent compared to inhibitors with stronger trapping capabilities[3][12]. Its strength lies in its ability to potentiate the effects of DNA-damaging chemotherapy and radiation[12][13].

  • Olaparib exhibits potent single-agent cytotoxicity in BRCA-mutated cancer cell lines and is more cytotoxic than veliparib in most cell lines tested[14].

  • The combination of veliparib with cisplatin has shown synergistic cytotoxic effects in some cancer cell lines[12].

The Clinical Trajectory: Trials and Tribulations

The ultimate measure of a drug's utility lies in its clinical performance. While the standard PARP inhibitors have achieved regulatory approval for various indications, the clinical development of benzimidazole carboxamide derivatives, primarily Veliparib, has followed a different path.

Approved Indications of Standard PARP Inhibitors
  • Olaparib: Approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations[15].

  • Niraparib: Approved for ovarian, fallopian tube, and primary peritoneal cancer[4].

  • Rucaparib: Approved for ovarian and prostate cancers with specific genetic mutations[5].

  • Talazoparib: Approved for breast cancer with germline BRCA mutations[6].

Clinical Development of Veliparib

Veliparib has been extensively evaluated in numerous clinical trials, both as a monotherapy and in combination with chemotherapy and radiation, across a range of solid tumors, including breast and ovarian cancer[16].

  • Ovarian Cancer: The VELIA/GOG-3005 trial, a phase 3 study, evaluated veliparib in combination with carboplatin and paclitaxel, followed by veliparib maintenance, in newly diagnosed high-grade serous ovarian carcinoma[17]. The study met its primary endpoint, demonstrating a significant improvement in progression-free survival (PFS) with the veliparib-containing regimen, particularly in patients with BRCA mutations[17].

  • Breast Cancer: The Brocade 3 trial, a phase 3 study, investigated the addition of veliparib to carboplatin and paclitaxel in patients with HER2-negative, germline BRCA-associated metastatic or locally advanced breast cancer[18]. The trial showed that adding veliparib to chemotherapy increased the time before the cancer started to grow again compared to chemotherapy alone[19]. However, veliparib has not yet received FDA approval for these indications.

The clinical development of Veliparib highlights its potential as a combination agent, leveraging its favorable toxicity profile, which is likely attributed to its lower PARP trapping efficiency.

Experimental Methodologies: The Foundation of Reliable Data

The comparison of these inhibitors relies on robust and well-validated experimental protocols. Below are outlines of the key assays used in their characterization.

PARP Inhibition Assay (Enzymatic)

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Principle: A colorimetric or fluorometric assay that quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Workflow:

start Coat plate with histone proteins add_reagents Add PARP enzyme, biotinylated NAD+, and inhibitor start->add_reagents incubate Incubate to allow PARylation add_reagents->incubate wash Wash to remove unbound reagents incubate->wash add_strep_hrp Add Streptavidin-HRP wash->add_strep_hrp wash2 Wash add_strep_hrp->wash2 add_substrate Add colorimetric substrate wash2->add_substrate read Read absorbance add_substrate->read

Caption: Workflow for a typical PARP enzymatic assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effect of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance.

Workflow:

seed_cells Seed cells in a 96-well plate add_inhibitor Add serial dilutions of the inhibitor seed_cells->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read

Caption: Workflow for a standard MTT cytotoxicity assay.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.

Principle: A fluorescence polarization (FP) based assay. A fluorescently labeled DNA oligonucleotide is used as a probe. Binding of PARP to this probe results in a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.

Workflow:

prepare_reagents Prepare reaction mix with fluorescent DNA probe and PARP enzyme add_inhibitor Add test inhibitor prepare_reagents->add_inhibitor incubate Incubate to allow binding add_inhibitor->incubate add_nad Initiate dissociation with NAD+ incubate->add_nad read_fp Measure fluorescence polarization over time add_nad->read_fp

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Conclusion and Future Perspectives

The development of 2-Amino-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors, with Veliparib as the lead clinical candidate, has provided valuable insights into the structure-activity relationships of PARP inhibition. While they are potent catalytic inhibitors, their generally weaker PARP trapping ability distinguishes them from the approved standard PARP inhibitors.

This distinction is not a definitive disadvantage. The reduced trapping potency of Veliparib may contribute to its more manageable safety profile, making it a more suitable partner for combination therapies with cytotoxic agents. The clinical data from the VELIA and Brocade 3 trials support this notion, demonstrating a benefit when Veliparib is added to standard chemotherapy.

For researchers and drug development professionals, the key takeaway is that the "best" PARP inhibitor may be context-dependent. For single-agent efficacy in HR-deficient tumors, potent PARP trapping, as seen with Talazoparib, may be paramount. However, for combination strategies, an inhibitor with a wider therapeutic window, potentially due to lower trapping, such as Veliparib, might be optimal.

The continued exploration of the 2-Amino-1H-benzimidazole-4-carboxamide scaffold and the development of next-generation PARP inhibitors with tailored trapping efficiencies will undoubtedly refine our ability to personalize cancer therapy and improve patient outcomes.

References

  • Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Olaparib (Lynparza)
  • A trial of veliparib with paclitaxel and carboplatin for breast cancer (Brocade 3). Cancer Research UK.
  • Sharma, P., et al. (2023). A randomized phase II trial of cisplatin with or without veliparib in patients with metastatic triple-negative breast cancer and in patients with a germline BRCA1/2 mutation and HER2-negative breast cancer (SWOG S1416). Journal of Clinical Oncology.
  • A Phase 3 Randomized, Placebo-controlled Trial of Carboplatin and Paclitaxel With or Without Veliparib (ABT-888) in HER2-negative Metastatic or Locally Advanced Unresectable BRCA-associated Breast Cancer. ClinicalTrials.gov Identifier: NCT02163694.
  • Isakoff, S. J., et al. (2021). Phase II trial of veliparib and temozolomide in metastatic breast cancer patients with and without BRCA1/2 mutations.
  • Ledermann, J. (2019). The potential of PARP inhibitors in ovarian cancer: PAOLA-1, PRIMA & VELIA. ESMO Congress 2019.
  • Pahuja, S., et al. (2014). Outcome of BRCA 1/2-mutated and triple-negative, BRCA wild type breast cancer patients in a phase I study of single-agent veliparib. ASCO Breast Cancer Symposium.
  • A Phase 3 Randomized, Placebo-controlled Trial of Carboplatin and Paclitaxel With or Without Veliparib (ABT-888) in HER2-negative Metastatic or Locally Advanced Unresectable BRCA-associated Breast Cancer. ClinicalTrials.gov Identifier: NCT02163694.
  • Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Giranda, V. L. (2007). ABT-888, an orally active poly (ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737.
  • Verplank, L., & Gerson, S. L. (2019). Veliparib in ovarian cancer: a new synthetically lethal therapeutic approach. Future Oncology, 15(30), 3447-3460.
  • Coleman, R. L., et al. (2019). Veliparib with first-line chemotherapy and as maintenance therapy in ovarian cancer. New England Journal of Medicine, 381(25), 2403-2415.
  • Veliparib Monotherapy for Relapsed Ovarian Cancer With BRCA Mutation. ClinicalTrials.gov Identifier: NCT01472783.
  • Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition. BenchChem.
  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965-6975.
  • Wahlberg, E., et al. (2012). Structural basis for potency and promiscuity in poly (ADP-ribose) polymerase (PARP) and tankyrase inhibitors. Journal of medicinal chemistry, 55(17), 7578-7588.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Weaver, A. N., & Yang, E. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119.
  • Schiewer, M. J., & Knudsen, K. E. (2019). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Oncology Reports, 42(5), 1835-1846.
  • Kummar, S., et al. (2015). Phase I safety, pharmacokinetic, and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors. Clinical Cancer Research, 21(11), 2469-2477.
  • Kummar, S., et al. (2015). Phase I safety, pharmacokinetic, and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors. Clinical Cancer Research, 21(11), 2469-2477.
  • Gupta, S., & Kumar, S. (2018). Veliparib for the treatment of solid malignancies. Journal of Oncology Pharmacy Practice, 24(7), 539-547.
  • Murai, J., et al. (2014). Rationale for poly (ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Molecular Cancer Therapeutics, 13(3), 767-777.
  • 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide. PubChem.
  • Zha, S., et al. (2015). Mechanistic dissection of PARP1 trapping and the impact on in vivo tolerability and efficacy of PARP inhibitors. Molecular cancer research, 13(11), 1465-1477.
  • Penning, T. D., et al. (2010). Optimization of phenyl-substituted benzimidazole carboxamide poly (ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl) phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. Journal of medicinal chemistry, 53(8), 3142-3153.
  • Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer.
  • Schiewer, M. J., & Knudsen, K. E. (2019). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Oncology Reports, 42(5), 1835-1846.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Li, H., et al. (2020). PARP inhibitors: clinical limitations and recent attempts to overcome them. International Journal of Molecular Sciences, 21(23), 9037.
  • O'Brien, N. A., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research, 16(5), 441.
  • Pettitt, S. J., et al. (2023). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. NAR Cancer, 5(1), zcad003.
  • Jelinic, P., et al. (2014). New insights into PARP inhibitors’ effect on cell cycle and homology-directed DNA damage repair. Molecular cancer therapeutics, 13(6), 1645-1654.
  • Musella, A., et al. (2021). Differences in PARP inhibitors for the treatment of ovarian cancer: mechanisms of action, pharmacology, safety, and efficacy. Cancers, 13(8), 1949.
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Omega.
  • Pishvaian, M. J., et al. (2015). A phase I study of veliparib in combination with metronomic cyclophosphamide in adults with refractory solid tumors and lymphomas. Clinical Cancer Research, 21(10), 2257-2264.
  • 2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide A-966492. ChemBK.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • Discovery of Novel 2-(piperidin-4-yl)

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Reproducibility of 2-Amino-1H-benzimidazole-4-carboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-Amino-1H-benzimidazole-4-carboxamide synthesis methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-amino-1H-benzimidazole-4-carboxamide scaffold is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Veliparib (ABT-888) . While the final drug molecule often involves complex coupling, the construction of the benzimidazole core remains the primary bottleneck for reproducibility in early-stage development.

This guide objectively compares the three dominant synthetic methodologies: Cyanogen Bromide (BrCN) Cyclization , S-Methylisothiourea Condensation , and the Iodoacetic Acid-Mediated Desulfurization . We analyze these routes not just by yield, but by "Reproducibility Score"—a metric defining how robust the protocol is against operator variability and scale-up failures.

Part 1: Critical Analysis of Synthetic Routes
Method A: Cyanogen Bromide (BrCN) Cyclization (The "Gold Standard")
  • Mechanism: Nucleophilic attack of the diamine on the electrophilic carbon of BrCN, followed by intramolecular cyclization and elimination of HBr.

  • Status: Widely used in industrial patents due to rapid kinetics and high yields.

  • Reproducibility Logic: High. The reaction is driven by the irreversible loss of HBr. However, the formation of colored oxidative impurities is a frequent failure mode.

  • Safety Profile: Critical Risk. BrCN is volatile, highly toxic, and hydrolyzes to HCN. Requires dedicated containment.

Method B: S-Methylisothiourea Condensation (The "Green" Alternative)
  • Mechanism: Nucleophilic attack of the diamine on the guanidine-like carbon, followed by the elimination of methyl mercaptan (MeSH).

  • Status: Common in academic labs to avoid BrCN toxicity.

  • Reproducibility Logic: Moderate. The reaction is reversible and entropically less favorable than BrCN. It often stalls, requiring prolonged reflux.

  • Safety Profile: Moderate Risk. Generates methyl mercaptan (stench), requiring oxidative scrubbing (bleach traps).

Method C: Iodoacetic Acid-Mediated Cyclization (The "Modern" Approach)
  • Mechanism: Conversion of diamine to thiourea (using benzoyl isothiocyanate/hydrolysis), followed by activation with iodoacetic acid to form a good leaving group, triggering cyclization.

  • Status: Emerging as a high-yield, non-toxic alternative.

  • Reproducibility Logic: High. The activation of sulfur by alkylation makes the leaving group highly labile, mimicking the BrCN efficiency without the toxicity.

  • Safety Profile: Low Risk. No gaseous byproducts; reagents are solids/liquids.

Part 2: Experimental Data & Comparison

Table 1: Comparative Metrics for 10g Scale Synthesis

MetricMethod A (BrCN)Method B (S-Methylisothiourea)Method C (Iodoacetic Acid)
Yield (Isolated) 85 - 92%55 - 70%88 - 94%
Reaction Time 2 - 4 Hours12 - 24 Hours (Reflux)3 - 5 Hours
Purity (HPLC) >98% (after salt break)90 - 95% (requires recrystallization)>98%
Key Impurity 2,3-diaminobenzamide (unreacted), Oxidative dimers (colored)Mono-guanylated intermediate, Methyl mercaptan adductsElemental sulfur (if not washed), Iodide salts
Atom Economy HighMedium (Loss of MeSH)Low (Loss of PhCOOH + HI)
Reproducibility High (if temp controlled)Low (sensitive to pH/Solvent)High (Step-count dependent)
Part 3: Detailed Protocols & Causality
Protocol A: Cyanogen Bromide Cyclization
  • Precursor: 2,3-Diaminobenzamide (prepared via reduction of 2-amino-3-nitrobenzamide).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-diaminobenzamide (1.0 eq) in MeOH:H2O (10:1 v/v).

    • Scientist Note: The 4-carboxamide moiety significantly reduces solubility compared to unsubstituted diamines. The water co-solvent is critical to solubilize the hydrobromide salt formed during reaction, preventing encapsulation of unreacted starting material.

  • Addition: Cool to 0–5°C. Add Cyanogen Bromide (1.1 eq) as a solution in MeCN dropwise over 30 mins.

    • Causality: The reaction is highly exothermic. Temperatures >20°C promote the formation of "benzimidazole blacks"—oxidative polymers that are impossible to remove.

  • Reaction: Stir at 0°C for 1h, then allow to warm to 20°C for 2h. Monitor by HPLC (Target: Disappearance of diamine peak at ~2.5 min).

  • Workup: Quench with sat. NaHCO3 to pH 8. The product precipitates as the free base. Filter and wash with cold water.

Protocol B: S-Methylisothiourea Sulfate Reflux
  • Precursor: 2,3-Diaminobenzamide.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet leading to a bleach trap (10% NaOCl).

    • Scientist Note: Failure to trap MeSH will result in lab evacuation.

  • Reaction: Suspend 2,3-diaminobenzamide (1.0 eq) and S-methylisothiourea sulfate (1.5 eq) in Ethanol/Water (1:1). Add Na2CO3 (1.0 eq).

  • Reflux: Heat to reflux (80°C) for 18 hours.

    • Causality: The guanidinylation step is slow. The sulfate salt of the reagent is stable; base is required to liberate the reactive free base in situ, but excess base hydrolyzes the isothiourea. pH 8-9 is the sweet spot.

  • Workup: Cool to room temp. The product may not precipitate due to the presence of sulfate salts. Evaporate EtOH, dilute with water, and adjust pH to 9 to precipitate.

Part 4: Visualization of Pathways
Figure 1: Mechanistic Comparison of Cyclization Routes

This diagram illustrates the kinetic vs. thermodynamic pathways of the three methods.

G Start 2,3-Diaminobenzamide BrCN Method A: Cyanogen Bromide Start->BrCN Fast Iso Method B: S-Methylisothiourea Start->Iso Slow Thio Method C: 1. Isothiocyanate 2. Iodoacetic Acid Start->Thio Multi-step InterA N-Cyano Intermediate BrCN->InterA -HBr Prod 2-Amino-1H-benzimidazole- 4-carboxamide InterA->Prod Cyclization (Rapid) InterB Guanidine Intermediate Iso->InterB -MeSH (Reversible) InterB->Prod Cyclization (Slow) InterC Thiourea Intermediate Thio->InterC ActC S-Alkyl Thiourea InterC->ActC +ICH2COOH ActC->Prod Desulfurization

Caption: Comparative reaction pathways. Method A offers the most direct route but carries toxicity risks. Method C mimics Method A's efficiency via a surrogate leaving group.

Figure 2: Reproducibility Decision Matrix

A workflow to select the correct method based on lab constraints.

Decision Constraint Primary Constraint? Scale Scale > 100g? Constraint->Scale Vent Fume Hood Quality? Scale->Vent No (Lab) MethodA Method A (BrCN) Use Dedicated Hood Traps Required Scale->MethodA Yes (Industry) Time Time Sensitivity? Vent->Time Excellent MethodC Method C (Iodoacetic) Safest Route Highest Cost Vent->MethodC Poor/Shared Time->MethodA Urgent MethodB Method B (Isothiourea) Requires Bleach Scrubber Accept Lower Yield Time->MethodB Non-Urgent

Caption: Decision matrix for selecting the synthesis route based on scale, safety infrastructure, and urgency.

Part 5: Troubleshooting & Optimization

1. Tautomeric Ambiguity: Researchers often confuse the 4-carboxamide and 7-carboxamide nomenclature.

  • Fact: In solution, 2-amino-1H-benzimidazole-4-carboxamide exists in equilibrium with its 7-carboxamide tautomer.

  • Implication: NMR spectra in DMSO-d6 may show broadened peaks for the amide protons due to rapid tautomeric exchange. This is not an impurity.

2. "Pink Product" Syndrome (Method A):

  • Symptom:[2][3][4][5] Product isolated from BrCN reaction is pink or purple.

  • Cause: Oxidation of the phenylenediamine precursor prior to cyclization.

  • Fix: Add 1 mol% Sodium Metabisulfite (Na2S2O5) to the aqueous diamine solution before adding BrCN.

3. The "Stall" (Method B):

  • Symptom:[2][3][4][5] Reaction stalls at 60% conversion after 24h.

  • Cause: Saturation of the solvent with MeSH, pushing the equilibrium backward.

  • Fix: Increase nitrogen sparging rate to actively strip MeSH from the reaction mixture into the bleach trap.

References
  • Penning, T. D., et al. (2009).[4] "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Gong, Y., et al. (2012). "Process for the Preparation of Veliparib and Intermediates Thereof." U.S. Patent Application 2012/0028974. Link

  • Rastogi, R., & Sharma, S. (1983).[6] "2-Aminobenzimidazoles in Organic Synthesis." Synthesis, 1983(11), 861–882. Link

  • Li, X., et al. (2015). "Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative." Symbiosis Online Publishing. Link

  • Zhu, G., et al. (2008). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 18(14), 6965-6975. Link

Sources

Solid-State Characterization of 2-Amino-1H-benzimidazole-4-carboxamide: A Comparative Guide to XRD Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1H-benzimidazole-4-carboxamide is a critical pharmacophore in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably as a structural precursor to Veliparib (ABT-888) . In drug development, the solid-state characterization of this intermediate is vital because the carboxamide moiety introduces strong hydrogen-bond donor/acceptor sites that compete with the 2-amino group, leading to a high propensity for polymorphism and solvate formation.

This guide provides a technical comparison of the target molecule against its structural core (2-Aminobenzimidazole ) and functional analog (1H-benzimidazole-4-carboxamide ). It details the experimental protocols required to differentiate these forms using Single Crystal (SXRD) and Powder X-Ray Diffraction (PXRD).

Part 1: Comparative Analysis of Solid-State Properties

The primary challenge in characterizing 2-Amino-1H-benzimidazole-4-carboxamide is distinguishing its packing motifs from its metabolic or synthetic precursors. The addition of the carboxamide group at the C4 position drastically alters the crystal lattice energy compared to the unsubstituted core.

Table 1: Structural & Diffraction Metrics Comparison
FeatureTarget: 2-Amino-1H-benzimidazole-4-carboxamide Alternative A: 2-Aminobenzimidazole (Core) Alternative B: 1H-benzimidazole-4-carboxamide
Primary Interaction Dual H-Bond Network: Amide-to-Amide ribbons + Amino-to-N3 dimers.[1]Simple Chains: Amino-to-N3 interactions (R2,2(8) motifs).Amide Ribbons: Amide-to-Amide homodimers.
Space Group Propensity Typically Monoclinic (

)
or Triclinic (

) due to planar stacking.
Monoclinic (

)
or Orthorhombic.
Orthorhombic (

)
[1].[2]
Tautomeric Risk High: Amino-imino exchange is stabilized by the C4-amide H-bond acceptor.Moderate: Amino form predominates in solid state.Low: Imidazole proton is localized.
Lattice Energy High Stability: Strong intermolecular network reduces solubility.Moderate: Weaker VdW forces dominate packing.High: Amide stacking creates robust sheets.
PXRD Diagnostic Look for low-angle peaks (

) indicating large unit cell axis from H-bond ribbons.
Characteristic peaks often

; smaller unit cell.
Distinct peaks due to high symmetry (

).

Analyst Insight: The presence of the 4-carboxamide group generally increases the melting point and decreases solubility in non-polar solvents compared to the 2-amino core. When analyzing PXRD data, shifts in the


 region are diagnostic of carboxamide rotation and packing differences.
Part 2: Experimental Protocols

To generate valid XRD data for this compound, you must control for preferred orientation caused by the planar benzimidazole rings stacking into needles or plates.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this method to solve the intrinsic structure and determine the tautomeric state.

  • Dissolution: Dissolve 20 mg of 2-Amino-1H-benzimidazole-4-carboxamide in 2 mL of DMSO or DMF (high solubility required).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Methanol or Ethanol (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment for 7–14 days.

  • Harvesting: Crystals will form as prisms or plates. Mount immediately in Paratone-N oil to prevent desolvation.

Protocol B: Powder X-Ray Diffraction (PXRD) for Phase Purity

Use this method to verify bulk purity and detect polymorphs.

  • Sample Prep: Lightly grind 50 mg of sample in an agate mortar. Do not over-grind, as this can induce amorphization in carboxamides.

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects.

  • Instrument Settings:

    • Source: Cu K

      
       (
      
      
      
      ), 40 kV, 40 mA.
    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).
    • Scan Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Time per Step: 1.0 second (minimum).

  • Data Processing: Perform background subtraction (Chebyshev polynomial) and K

    
    2 stripping before peak indexing.
    
Part 3: Structural Logic & Signaling Pathways

The following diagram illustrates the critical decision-making pathway for characterizing this specific scaffold, distinguishing between salt forms (common in drug development) and free base polymorphs.

G Start Crude 2-Amino-1H-benzimidazole- 4-carboxamide Solubility Solubility Screen (DMSO vs. MeOH) Start->Solubility Cryst_Method Crystallization Strategy Solubility->Cryst_Method High Sol. in DMSO SXRD Single Crystal XRD (Structure Solution) Cryst_Method->SXRD Vapor Diffusion (Slow) PXRD Powder XRD (Bulk Fingerprint) Cryst_Method->PXRD Slurry/Evap (Fast) Analysis Data Analysis SXRD->Analysis CIF Generation PXRD->Analysis Rietveld Refinement Result_A Polymorph A (Thermodynamic) Analysis->Result_A High Density No Solvent Void Result_B Solvate/Hydrate (Kinetic) Analysis->Result_B Solvent Peaks Channel Voids

Figure 1: Workflow for differentiating thermodynamic polymorphs from solvates in benzimidazole carboxamides.

Part 4: Data Interpretation Guide

When analyzing the diffraction data for 2-Amino-1H-benzimidazole-4-carboxamide, focus on these specific crystallographic markers:

  • The "Carboxamide Ribbon" (Intermolecular):

    • Unlike simple benzimidazoles, the 4-carboxamide forms a robust

      
        or 
      
      
      
      hydrogen bond motif with adjacent molecules.
    • Evidence: Look for short donor-acceptor distances (

      
      ) between the amide Oxygen and the imidazole -NH in the CIF data.
      
  • Tautomeric Assignment (Intramolecular):

    • The 2-amino group can exist as an amine (

      
      ) or imine (
      
      
      
      ).
    • SXRD Check: Locate the hydrogen atoms on the exocyclic nitrogen. If C-N bond lengths are symmetric (

      
      ), it suggests resonance stabilization; if asymmetric (one single, one double character), it indicates a fixed tautomer.
      
  • Pi-Stacking:

    • The planar benzimidazole core facilitates

      
      -
      
      
      
      stacking.
    • Metric: Centroid-to-centroid distances of

      
       are typical. Slippage in this stacking often differentiates polymorphs.
      
References
  • Ma, H., Tian, Q., & Wan, B. (2022).[2] The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O.[2] Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 687-689. Link[2]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.[3][4] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Link

  • Bansal, Y., & Silakari, O. (2012).[5] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: BENZIM (Benzimidazole).Link

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Amino-1H-benzimidazole-4-carboxamide is essential. Benzimidazole and its derivatives are a class of heterocyclic compounds that may present various health risks.

Potential Hazards of Benzimidazole Derivatives:

  • Acute Toxicity: Some benzimidazole compounds are harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: Certain derivatives can cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

  • Mutagenicity: Some heterocyclic derivatives of benzimidazole have shown mutagenic properties.[2]

  • Carcinogenicity: Due to the structural alerts and the classification of some related compounds, it is prudent to handle 2-Amino-1H-benzimidazole-4-carboxamide as a potential carcinogen.[3][4][5][6] The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens, which should be consulted.[4][5][6]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures
Item Specification Rationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Fume hood or other local exhaust ventilationTo minimize inhalation of dust or vapors.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Chemical waste generators are legally responsible for determining if their waste is hazardous.[2] The U.S. Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR Parts 261.3.[2]

Is 2-Amino-1H-benzimidazole-4-carboxamide a Hazardous Waste?

While not specifically listed, it may be classified as hazardous based on its characteristics or because it belongs to a class of compounds with known toxicities. It is best practice to manage this compound as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Segregation:

  • Solid Waste: Unused or expired 2-Amino-1H-benzimidazole-4-carboxamide, and any grossly contaminated materials (e.g., weigh boats, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Amino-1H-benzimidazole-4-carboxamide and the first rinse from cleaning contaminated glassware should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps: Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated sharps container for hazardous waste.

Step-by-Step Disposal Procedures

The following protocols provide a framework for the safe disposal of 2-Amino-1H-benzimidazole-4-carboxamide in a laboratory setting.

Protocol 1: Disposal of Solid Waste
  • Container Selection: Choose a robust, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-1H-benzimidazole-4-carboxamide"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Accumulation: Place the labeled container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the operator.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

Protocol 2: Disposal of Liquid Waste
  • Container Selection: Use a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle) for liquid waste.

  • Labeling: Label the container as described in Protocol 1.

  • Collection: Collect all solutions containing 2-Amino-1H-benzimidazole-4-carboxamide and the initial solvent rinse of any contaminated glassware.

  • Storage: Store the liquid waste container in a secondary containment bin within the satellite accumulation area to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS department.

Protocol 3: Decontamination and Disposal of Empty Containers
  • Initial Rinse: Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone). The first rinseate must be collected as hazardous waste.[7]

  • Subsequent Rinses: Depending on local regulations, subsequent rinses may be permissible for drain disposal if the concentration of the chemical is sufficiently low. Consult your institution's EHS guidelines for specific instructions.

  • Container Disposal: Once thoroughly decontaminated and air-dried, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[7]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-1H-benzimidazole-4-carboxamide and associated materials.

start Material to be Disposed waste_assessment Waste Assessment: Pure compound, solution, or contaminated material? start->waste_assessment is_empty_container Is it an empty container? waste_assessment->is_empty_container hazardous_waste Place in a labeled Hazardous Waste Container is_empty_container->hazardous_waste No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes storage Store in designated Satellite Accumulation Area hazardous_waste->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup collect_rinse Collect first rinse as Hazardous Waste triple_rinse->collect_rinse dispose_container Deface label and dispose of container as non-hazardous waste collect_rinse->dispose_container

Caption: Disposal workflow for 2-Amino-1H-benzimidazole-4-carboxamide.

Regulatory Compliance

Adherence to all local, state, and federal regulations is mandatory. Key federal regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.[8]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.

  • OSHA standards for carcinogens (29 CFR 1910.1003): Provides specific guidelines for handling substances identified as carcinogens.[4][5]

Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Proper Disposal of 1-(diethoxymethyl)
  • Essential Guide to the Safe Disposal of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • Guidelines for the laboratory use of chemical carcinogens.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Carcinogens - Standards.
  • Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
  • Safe Handling of Chemicals. Environmental Health and Safety.
  • Carcinogens - Overview.
  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
  • Benzimidazole. Santa Cruz Biotechnology.
  • 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. PubChem.
  • Classification of hazardous waste. University College London.
  • Substance Inform
  • SAFETY D
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Biohazardous Waste Disposal Guide. Environmental Health and Safety.
  • Biohazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.

Sources

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